Amethopterin-d3
Description
The exact mass of the compound Methotrexate-methyl-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22N8O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/i1D3 |
InChI Key |
FBOZXECLQNJBKD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
sequence |
XE |
Origin of Product |
United States |
Foundational & Exploratory
Amethopterin-d3: A Technical Guide to Synthesis and Isotopic Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Amethopterin-d3 (Methotrexate-d3). This compound serves as a crucial internal standard for the quantitative analysis of the widely used anti-cancer and immunosuppressant drug, Methotrexate, by mass spectrometry.[1][2][3][4] This guide details a plausible synthetic route, experimental protocols for synthesis and purification, and rigorous analytical methodologies for the determination of isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis of this compound
The synthesis of this compound is predicated on the introduction of a deuterated methyl group (CD3) onto a suitable precursor. A common and effective strategy involves the N-methylation of a desmethyl-methotrexate analogue. The proposed synthetic pathway is a two-step process starting from commercially available starting materials.
Synthetic Pathway Overview
The synthesis commences with the preparation of the key intermediate, N-(4-(methylamino)benzoyl)-L-glutamic acid, followed by a coupling reaction with 2,4-diamino-6-(bromomethyl)pteridine and subsequent deuteromethylation. A more direct approach, and the one detailed below, involves the synthesis of the deuterated intermediate, N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid, which is then coupled with the pteridine moiety.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid
This crucial intermediate can be synthesized via two primary methods: reductive amination using deuterated formaldehyde and a reducing agent, or by direct alkylation with a deuterated methylating agent.
Method A: Reductive Amination
-
Dissolution: Dissolve N-(4-aminobenzoyl)-L-glutamic acid in a suitable solvent such as a mixture of methanol and water.
-
Reaction with Deuterated Formaldehyde: Add an aqueous solution of deuterated formaldehyde (CD2O) to the solution.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borodeuteride (NaBD4) portion-wise. The use of NaBD4 ensures the introduction of the third deuterium atom.
-
Quenching and Work-up: After the reaction is complete, carefully quench the excess reducing agent with an acid, such as dilute HCl, until the pH is neutral.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method B: Direct Alkylation
-
Protection (if necessary): The carboxylic acid groups of N-(4-aminobenzoyl)-L-glutamic acid may need to be protected, for example, as their ethyl esters, to prevent side reactions.
-
Deprotonation: Treat the protected starting material with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to deprotonate the amino group.
-
Alkylation: Add methyl-d3 iodide (CD3I) to the reaction mixture and stir at room temperature until the reaction is complete.
-
Deprotection: If protection was used, deprotect the carboxylic acid groups using standard procedures (e.g., hydrolysis with NaOH).
-
Work-up and Purification: Perform an aqueous work-up and purify the product by crystallization or column chromatography.
Step 2: Synthesis of this compound
-
Coupling Reaction: The final step involves the coupling of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid with 2,4-diamino-6-(bromomethyl)pteridine. This reaction is typically carried out in a polar aprotic solvent like DMF.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.
-
Purification: The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition |
| Step 1: Reductive Amination | |
| Starting Material | N-(4-aminobenzoyl)-L-glutamic acid |
| Deuterating Agent | Deuterated Formaldehyde (CD2O) |
| Reducing Agent | Sodium Borodeuteride (NaBD4) |
| Solvent | Methanol/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Step 2: Coupling Reaction | |
| Intermediate | N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid |
| Coupling Partner | 2,4-diamino-6-(bromomethyl)pteridine |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 50-80 °C |
| Purification | |
| Method | Preparative High-Performance Liquid Chromatography (HPLC) |
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the suitability of this compound as an internal standard. The two primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Assessment Workflow
Caption: Workflow for isotopic purity assessment of this compound.
Experimental Protocols
2.2.1. High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in methanol). Further dilute to an appropriate concentration for LC-MS analysis.
-
Chromatographic Separation: Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan high-resolution mass spectrometry.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Monitored Ions: Monitor the mass-to-charge ratios (m/z) for the different isotopologues of Methotrexate (d0, d1, d2, d3).
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6). Add a known amount of an internal standard for quantitative NMR (qNMR) if absolute quantification is required.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The degree of deuteration at the methyl position can be estimated by comparing the integral of the residual proton signal of the N-methyl group to the integrals of other non-deuterated protons in the molecule.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
A strong signal corresponding to the N-CD3 group will confirm the incorporation of deuterium. The chemical shift will be similar to the corresponding proton signal in the ¹H NMR spectrum.
-
Data Presentation: Isotopic Purity Assessment Parameters
Table 2.1: LC-HRMS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Methotrexate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan High-Resolution |
| Mass Range | m/z 100 - 1000 |
| Precursor Ion (d3) | m/z 458.2 |
| Product Ion (d3) | m/z 311.2 |
| Precursor Ion (d0) | m/z 455.2 |
| Product Ion (d0) | m/z 308.2 |
Table 2.2: NMR Parameters for this compound Analysis
| Parameter | ¹H NMR | ²H NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 60 MHz |
| Solvent | DMSO-d6 | DMSO-h6 (or other non-deuterated solvent) |
| Pulse Sequence | Standard single pulse | Standard single pulse |
| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing proton | ≥ 5 x T1 of the deuteron |
| Number of Scans | 16 - 64 | 256 - 1024 (or more) |
Calculation of Isotopic Purity
The isotopic purity of this compound is typically expressed as the percentage of the d3 isotopologue relative to all other isotopologues.
From Mass Spectrometry Data:
Isotopic Purity (%) = [ (Area of d3 peak) / (Sum of areas of d0, d1, d2, and d3 peaks) ] x 100
From ¹H NMR Data:
The degree of deuteration can be estimated by comparing the integral of the residual N-CH3-d2 signal to a known integral of a non-deuterated proton signal in the molecule.
This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. The provided protocols and parameters should be optimized for specific laboratory conditions and instrumentation. Rigorous characterization of the final product is essential to ensure its quality and reliability as an internal standard in quantitative analytical methods.
References
The Gold Standard in Quantitative Bioanalysis: A Technical Guide to the Mechanism of Action of Amethopterin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of Amethopterin-d3, a deuterated internal standard, which is considered the gold standard for robust and reliable bioanalysis of the widely used chemotherapeutic agent, Amethopterin (Methotrexate). From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards like this compound offer an unparalleled solution for researchers in drug development and various scientific disciplines.
The Core Principle: Combating Analytical Variability
The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1] An internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) at the beginning of the analytical process. By monitoring the signal of the internal standard relative to the analyte, these sources of error can be normalized.
This compound is a stable isotope-labeled version of Amethopterin, where three hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][5]
Physicochemical Properties: The Foundation of Efficacy
The effectiveness of this compound as an internal standard is rooted in its physicochemical similarity to the unlabeled analyte, Amethopterin.
| Property | Amethopterin (Methotrexate) | This compound (Methotrexate-d3) | Significance |
| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₀H₁₉D₃N₈O₅ | The presence of three deuterium atoms in this compound results in a predictable mass shift.[4] |
| Molecular Weight | ~454.44 g/mol | ~457.46 g/mol | The mass difference allows for distinct detection by the mass spectrometer.[4][6] |
| Chromatographic Behavior | Co-elutes with this compound | Co-elutes with Amethopterin | Near-identical retention times ensure that both compounds experience the same matrix effects at the same time during LC separation.[5] |
| Ionization Efficiency | Nearly identical to this compound | Nearly identical to Amethopterin | Similar ionization responses in the mass spectrometer source are crucial for accurate ratio-based quantification.[5] |
| Extraction Recovery | Nearly identical to this compound | Nearly identical to Amethopterin | Both compounds are extracted from the sample matrix with similar efficiency, correcting for losses during sample preparation.[5] |
Mechanism of Action in LC-MS/MS Analysis
The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Methotrexate in biological matrices such as plasma and serum.[7] The mechanism can be broken down into the following key stages:
-
Sample Preparation: A known amount of this compound is added to the biological sample at the very beginning of the workflow. Common sample preparation techniques include protein precipitation, solid-phase extraction, and liquid-liquid extraction.[7][8] Because this compound has virtually identical chemical properties to Amethopterin, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. Both Amethopterin and this compound travel through the analytical column and, due to their similar polarities and interactions with the stationary phase, they co-elute, meaning they exit the column at nearly the same time.[5]
-
Ionization: As the co-eluting compounds enter the mass spectrometer, they are ionized, typically using electrospray ionization (ESI). Their near-identical structures result in similar ionization efficiencies.
-
Mass Spectrometric Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Since this compound is heavier than Amethopterin, it appears at a different m/z value. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amethopterin (Methotrexate) | 455.11 | 308.3 |
| This compound (Internal Standard) | 458.20 | 311.20 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
-
Quantification: The concentration of Amethopterin in the unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of Amethopterin and the same fixed concentration of this compound.
Experimental Protocols
Below are representative methodologies for the use of this compound as an internal standard in the quantification of Methotrexate in human plasma.
Sample Preparation: Protein Precipitation
This is a rapid and common method for removing the majority of proteins from a plasma sample.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound in a suitable solvent (e.g., methanol).
-
Add 300 µL of a protein precipitating agent, such as methanol or acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for analysis by LC-MS/MS.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Amethopterin: e.g., m/z 455.2 → 308.1
-
This compound: e.g., m/z 458.2 → 311.2
-
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the analyte and the internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aptochem.com [aptochem.com]
- 6. Methotrexate-methyl-d3 | C20H22N8O5 | CID 12312806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
A Technical Guide to the Physical and Chemical Properties of Deuterated Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated methotrexate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this stable isotope-labeled compound.
Introduction
Deuterated methotrexate (MTX-d3) is a stable isotope-labeled version of methotrexate, a widely used antifolate drug in the treatment of cancer and autoimmune diseases.[1] The substitution of hydrogen atoms with deuterium, most commonly on the N-methyl group, provides a distinct mass shift, making it an invaluable tool in analytical methodologies, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for accurate quantification of methotrexate in biological matrices.[2][3] Understanding the physical and chemical properties of deuterated methotrexate is crucial for its effective application in research and development.
Physical and Chemical Properties
The introduction of deuterium can subtly influence the physicochemical properties of a molecule due to the kinetic isotope effect. While comprehensive studies detailing every physical and chemical parameter of deuterated methotrexate compared to its non-deuterated counterpart are not extensively published, the following tables summarize the available data.
Table 1: General and Physical Properties
| Property | Deuterated Methotrexate (MTX-d3) | Methotrexate (MTX) | Reference(s) |
| Chemical Formula | C₂₀H₁₉D₃N₈O₅ | C₂₀H₂₂N₈O₅ | [4] |
| Molecular Weight | 457.5 g/mol | 454.4 g/mol | [4][5] |
| Appearance | Solid | Yellow to orange-brown crystalline powder | [4][5] |
| Melting Point | >200°C (decomposes) | Not explicitly stated, but decomposes | [6] |
| Solubility | DMF: 14 mg/mlDMSO: 3 mg/mlPBS (pH 7.2): 1 mg/ml | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates. | [4][7] |
| Specific Rotation | +17.8° (c= 0.4; 0.1N NaOH) | Not specified | [6] |
Table 2: Spectroscopic and Chromatographic Data
| Parameter | Deuterated Methotrexate (MTX-d3) | Methotrexate (MTX) | Reference(s) |
| Mass Spec Transition (m/z) | 458.2 → 311.2 | 455.2 → 308.2 | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature. | 8.45 (s, 1H), 7.63 (d, 2H), 6.73 (d, 2H), 4.58 (s, 2H), 4.29 (dd, 1H), 3.07 (s, 3H), 2.36–1.94 (m, 4H) | [8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature. | 182.36, 179.19, 169.28, 162.85, 161.99, 153.36, 151.66, 149.10, 148.08, 128.78, 122.21, 120.58, 111.72, 55.83, 54.83, 38.62, 34.27, 28.57 | [8] |
| TLC Conditions | C18; Acetonitrile : Water : Ammonium Hydroxide (8ml: 2ml: 10 drops), Rv=0.4 | Not specified | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of deuterated methotrexate are often specific to the research context. However, based on the available literature, the following sections outline the general methodologies for key analytical techniques.
Mass Spectrometry for Quantification
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary technique for the quantification of methotrexate, utilizing deuterated methotrexate as an internal standard.
Methodology:
-
Sample Preparation: Protein precipitation is a common method for extracting methotrexate from plasma samples. This typically involves the addition of an organic solvent like methanol.[9]
-
Internal Standard Spiking: A known concentration of deuterated methotrexate (e.g., MTX-d3) is added to the sample prior to extraction.[9]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, for separation from other plasma components.[3][9]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.[2][3] Specific precursor-to-product ion transitions are monitored for both methotrexate and deuterated methotrexate.[2]
-
Quantification: The ratio of the peak area of methotrexate to the peak area of the deuterated internal standard is used to calculate the concentration of methotrexate in the original sample.
Caption: Workflow for the quantification of methotrexate using deuterated methotrexate as an internal standard via LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and characterization of deuterated methotrexate.
Methodology:
-
Sample Preparation: A sample of deuterated methotrexate is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[8]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[10]
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and isotopic labeling of the molecule. The absence or significant reduction of a proton signal at the expected position of the N-methyl group in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, would confirm the deuteration.
Signaling Pathway of Methotrexate
Deuterated methotrexate is expected to follow the same biological pathways as its non-deuterated counterpart. The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[11][12]
Caption: Simplified signaling pathway of methotrexate's mechanism of action.
This inhibition disrupts the conversion of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[11] THF is a crucial cofactor for the synthesis of thymidylate and purine nucleotides, which are essential building blocks for DNA synthesis and cellular replication.[11][12] By depleting the intracellular pool of THF, methotrexate effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Conclusion
Deuterated methotrexate is a critical tool in the analytical and clinical investigation of methotrexate. Its physical and chemical properties are largely similar to the parent compound, with the key difference being its increased mass, which is leveraged for its use as an internal standard. The methodologies outlined in this guide provide a foundation for the accurate and reliable use of deuterated methotrexate in a research setting. Further detailed comparative studies on a wider range of physicochemical properties would be beneficial to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Deformation of MTX Induced by Nanodrug Conjugation Dictate Intracellular Drug Transport and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate - Wikipedia [en.wikipedia.org]
- 12. proteopedia.org [proteopedia.org]
Decoding the Deuterated Standard: A Technical Guide to Interpreting an Amethopterin-d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Amethopterin-d3, a deuterated internal standard crucial for the accurate quantification of the widely used therapeutic agent, Methotrexate. Understanding the nuances of the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of analytical data in research and regulated environments. This document will dissect the key components of a typical this compound CoA, offer detailed experimental protocols for the cited analytical techniques, and provide visual aids to clarify complex workflows and relationships.
Introduction to this compound and the Role of a Certificate of Analysis
Amethopterin, more commonly known as Methotrexate, is a potent antimetabolite and antifolate drug used in the treatment of cancer, autoimmune diseases, and other conditions. This compound is its stable isotope-labeled (SIL) analog, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.
A Certificate of Analysis is a formal document that provides detailed information about a specific batch of a chemical substance. It serves as a guarantee of quality from the manufacturer and is essential for:
-
Ensuring Identity and Purity: Verifying that the material is indeed this compound and meets the required purity specifications.
-
Method Development and Validation: Providing the necessary data to develop and validate robust analytical methods.
-
Regulatory Compliance: Fulfilling documentation requirements for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments.
-
Troubleshooting: Aiding in the investigation of unexpected analytical results.
Deconstructing the Certificate of Analysis: Key Sections and Data Interpretation
A typical this compound CoA is structured to provide a comprehensive overview of the product's identity, purity, and characterization. The following sections are commonly found, and their interpretation is critical for the end-user.
Identification and General Information
This section provides the fundamental details of the compound.
| Parameter | Example Value | Interpretation |
| Product Name | This compound | The common name for the deuterated compound. |
| Synonyms | Methotrexate-d3, MTX-d3 | Alternative names used in literature and by different suppliers. |
| CAS Number | 432545-63-6 | The unique Chemical Abstracts Service registry number for this specific deuterated compound. |
| Molecular Formula | C₂₀H₁₉D₃N₈O₅ | Indicates the elemental composition, explicitly showing the three deuterium (D) atoms. |
| Molecular Weight | 457.46 g/mol | The mass of one mole of the compound, calculated using the atomic weights of its constituent atoms, including deuterium. |
| Lot/Batch Number | A unique identifier for the specific production batch. | Essential for traceability and linking the CoA to the physical sample. |
| Appearance | Yellow to orange solid | A qualitative description of the physical state and color of the material. |
| Storage Conditions | -20°C | The recommended temperature for long-term storage to ensure stability. |
Purity and Composition
This is a critical section that quantifies the purity of the this compound standard.
| Parameter | Example Value | Interpretation |
| Chemical Purity (by HPLC) | >99% | This value, determined by High-Performance Liquid Chromatography (HPLC), represents the percentage of the main compound relative to all other detectable impurities. A higher value indicates fewer impurities. |
| Isotopic Purity (by MS) | >99% | Assessed by Mass Spectrometry (MS), this indicates the percentage of the deuterated (d3) form relative to the unlabeled (d0) and partially labeled (d1, d2) forms. High isotopic purity is crucial to prevent interference with the quantification of the unlabeled analyte. |
| Residual Solvents (by GC-HS) | <0.1% | The amount of any remaining solvents from the synthesis and purification process, typically determined by Gas Chromatography-Headspace. Low levels are important to ensure the accurate weighing of the standard. |
| Water Content (by Karl Fischer) | <0.5% | The percentage of water in the solid material. This is important for calculating the exact concentration when preparing stock solutions. |
Experimental Protocols: A Closer Look at the Analytical Methods
To fully appreciate the data on a CoA, it is essential to understand the methodologies used to generate that data. The following are detailed protocols for the key analytical techniques employed in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any impurities based on their differential interactions with a stationary phase.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 303 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to an appropriate concentration (e.g., 10 µg/mL).
Data Interpretation: The chromatogram will show a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z) and for determining its isotopic purity.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Methotrexate and its analogs.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy for identity confirmation. A triple quadrupole (QqQ) mass spectrometer is often used for quantitative analysis and determination of isotopic distribution.
-
Scan Mode:
-
Full Scan: To confirm the molecular weight, the instrument scans a wide m/z range (e.g., 100-1000). The protonated molecule [M+H]⁺ is observed. For this compound, this would be at approximately m/z 458.5.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To determine isotopic purity, the instrument is set to monitor the m/z values corresponding to the unlabeled (d0, m/z 455.5), partially labeled (d1, d2), and fully labeled (d3, m/z 458.5) forms of the molecule.
-
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC section.
Data Interpretation:
-
Identity: The high-resolution mass spectrum should show a prominent peak with an m/z value that corresponds to the theoretical mass of the protonated this compound molecule within a few parts per million (ppm).
-
Isotopic Purity: The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 forms are used to calculate the isotopic purity. The percentage is typically calculated as the intensity of the d3 peak divided by the sum of the intensities of all isotopic peaks.
Unveiling the Isotopic Edge: A Technical Guide to Deuterated vs. Non-Deuterated Methotrexate in Research
For Immediate Release
This technical guide provides an in-depth analysis of the key distinctions between deuterated and non-deuterated methotrexate, offering a critical resource for researchers, scientists, and drug development professionals. The strategic replacement of hydrogen with deuterium atoms in the methotrexate molecule can significantly alter its pharmacokinetic profile and metabolic fate, opening new avenues for therapeutic optimization and research applications.
Core Concepts: The Deuterium Advantage
Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon compared to its lighter counterpart. This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the altered properties of deuterated compounds. By selectively replacing hydrogen atoms at sites of metabolic activity, the rate of enzymatic cleavage can be reduced, leading to a cascade of potential benefits.[1]
The primary goals of deuterating methotrexate are to:
-
Enhance Metabolic Stability: Slowing down the metabolic breakdown of the drug.
-
Improve Pharmacokinetic Profile: Potentially leading to a longer half-life, increased systemic exposure, and reduced dosing frequency.
-
Reduce Formation of Toxic Metabolites: By altering the metabolic pathway, the generation of undesirable byproducts may be minimized.
-
Serve as an Analytical Standard: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays due to their identical chemical properties but distinct mass.[2]
Comparative Analysis: Key Physicochemical and Pharmacokinetic Parameters
While comprehensive, direct comparative studies on the pharmacokinetics of deuterated versus non-deuterated methotrexate are not extensively published, the following table illustrates the anticipated differences based on the principles of deuteration. This data is presented for illustrative purposes to guide research and experimental design.
| Parameter | Non-Deuterated Methotrexate | Deuterated Methotrexate (Anticipated) | Rationale for Difference |
| Molecular Weight | ~454.44 g/mol | Slightly higher (e.g., ~457.46 g/mol for d3-MTX) | Mass of deuterium is greater than hydrogen. |
| Metabolic Clearance | Subject to hepatic aldehyde oxidase metabolism to 7-hydroxymethotrexate.[3] | Potentially reduced | Kinetic Isotope Effect slows C-D bond cleavage at metabolic sites.[1] |
| Elimination Half-life (t½) | 3-10 hours (low dose), 8-15 hours (high dose) | Potentially longer | Slower metabolism leads to prolonged circulation.[4] |
| Area Under the Curve (AUC) | Baseline | Potentially increased | Reduced clearance results in greater overall drug exposure.[4] |
| Enzyme Inhibition (IC50/Ki for DHFR) | Established values | Expected to be similar | Deuteration at non-binding sites should not significantly alter affinity for the target enzyme. |
Signaling Pathways and Experimental Workflows
The mechanism of action of methotrexate, both deuterated and non-deuterated, centers on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[5] This inhibition disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, thereby arresting cell proliferation.
Methotrexate Signaling Pathway
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Amethopterin-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for Amethopterin-d3, the deuterated analogue of Methotrexate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard in analytical methodologies. The information presented herein is a synthesis of data from technical datasheets, peer-reviewed literature on the parent compound Methotrexate, and established regulatory guidelines for stability testing.
Core Concepts: Stability of this compound
This compound, a stable isotope-labeled version of Methotrexate, is anticipated to exhibit a stability profile similar to, or potentially greater than, its non-deuterated counterpart. This is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic and chemical degradation processes where C-H bond cleavage is the rate-limiting step.[][2] While specific quantitative degradation kinetics for this compound are not extensively published, the stability data for Methotrexate serves as a robust and reliable proxy.
Recommended Storage Conditions
The stability of this compound is highly dependent on its physical state (solid or in solution) and the storage environment. The following tables summarize the recommended storage conditions based on supplier technical data and stability studies of Methotrexate.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Protect from light and moisture.[3][4] |
| 4°C | Shorter-term | Refer to Certificate of Analysis for specific batch recommendations.[4] | |
| In Solvent | -80°C | Up to 6 months | Use a suitable solvent such as DMSO or an aqueous base.[3] |
| -20°C | Up to 1 month | Stability is solvent-dependent.[3] |
Table 2: Stability of Methotrexate in Various Solutions (Proxy Data for this compound)
| Solution/Matrix | Concentration | Storage Temperature | Duration of Stability | Key Findings |
| 0.9% Sodium Chloride Injection | 0.2 and 20 mg/mL | 25°C | 28 days | Stable with minor (<0.05%) increase in degradation products.[5] |
| 5% Dextrose Injection | 20 mg/mL | 25°C | 28 days | Stable with minor degradation.[5] |
| 5% Dextrose Injection | 0.2 mg/mL | 25°C | 3 days | Less stable at lower concentrations in this diluent.[5] |
| Whole Blood | 0.6 and 2.5 µg/mL | Room Temperature | 2 days | Stable.[6] |
| Whole Blood | 0.6 and 2.5 µg/mL | 4°C | 6 days | Stable.[6] |
| Plasma | 0.6 and 2.5 µg/mL | Room Temperature or 4°C | At least 6 days | No significant loss (<17%).[6] |
Degradation Pathways
The degradation of Amethopterin, and by extension this compound, can be induced by hydrolytic, oxidative, and photolytic stress. Understanding these pathways is crucial for developing stability-indicating analytical methods.
-
Hydrolytic Degradation: Methotrexate is susceptible to hydrolysis, particularly in acidic and alkaline conditions. Acid-catalyzed degradation can lead to the formation of 4-amino-4-deoxy-10-methylpteroic acid (AMP).[7]
-
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the molecule.[8][9]
-
Photodegradation: Methotrexate is known to be light-sensitive. Photolytic degradation can result in the cleavage of the molecule, yielding products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[10] It is imperative to protect both solid and solution forms of this compound from light.
Experimental Protocols
A comprehensive assessment of this compound stability involves a series of well-defined experiments, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.[11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and heat at 60°C. Monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and heat at 60°C. Monitor the degradation over time.[8]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.[8][11]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 50°C) for 24 hours.[8]
-
Photodegradation: Expose the solid powder and a solution of this compound to UV and fluorescent light for a defined period (e.g., 24 hours).[8]
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC or HPLC-MS/MS method (see section 4.2) to quantify the remaining this compound and identify degradation products.
Stability-Indicating HPLC Method Protocol
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from its degradation products.
-
Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 92:8 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 303 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable diluent to an appropriate concentration.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). The method's ability to separate this compound from its forced degradation products must be demonstrated to prove its stability-indicating nature.
Visualizations: Pathways and Workflows
Mechanism of Action: Dihydrofolate Reductase Inhibition
Amethopterin, and its deuterated form, primarily functions as an antimetabolite by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This ultimately interferes with cell proliferation.
Caption: Mechanism of action of this compound via inhibition of DHFR.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound, from initial planning to data analysis, in accordance with ICH guidelines.
Caption: A typical experimental workflow for stability testing of this compound.
Conclusion
This technical guide provides a comprehensive overview of the stability and storage considerations for this compound. While specific quantitative stability data for this deuterated compound is limited in public literature, a robust understanding can be derived from the extensive data available for its parent compound, Methotrexate, in conjunction with the principles of the kinetic isotope effect. For optimal integrity, this compound should be stored as a solid at -20°C, protected from light and moisture. When in solution, storage at -80°C is recommended for longer-term stability. Adherence to the detailed experimental protocols for stability and forced degradation studies, utilizing a validated stability-indicating analytical method, is paramount for ensuring the quality and reliability of research and development outcomes involving this compound.
References
- 2. scispace.com [scispace.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium | MDPI [mdpi.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Amethopterin-d3: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amethopterin, also known as Methotrexate, is a cornerstone of chemotherapy and immunosuppressive treatments. Its deuterated analogue, Amethopterin-d3 (Methotrexate-d3), serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry.[1][2] This technical guide provides an in-depth overview of this compound, focusing on supplier information, quality specifications, and its application in research, tailored for scientists and professionals in drug development.
Supplier and Quality Landscape
The procurement of high-quality this compound is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound, often with detailed specifications available upon request. While batch-specific Certificates of Analysis (CoA) should always be consulted for precise data, the following table summarizes typical quality attributes offered by various suppliers.
Table 1: Representative Quality Specifications for this compound from Various Suppliers
| Supplier | Catalog Number (Example) | Purity (Typical) | Isotopic Enrichment (Typical) | Formulation | Analytical Methods Provided |
| Cayman Chemical | 22378 | ≥99% (deuterated forms d1-d3) | Information available upon request | Solid | Product Insert, Safety Data Sheet |
| MedChemExpress | HY-121151S | >98% | Information available upon request | Solid | Data Sheet, Handling Instructions |
| LGC Standards | TRC-M260667 | Technical Grade | Information available upon request | Neat | Certificate of Analysis, Safety Data Sheet |
| United States Biological | M3101-02 | Highly Purified | Information available upon in CoA | Solid | Proton NMR, Mass Spectrometry, TLC |
Note: The information in this table is representative and may not reflect the exact specifications of a particular batch. Researchers are strongly advised to request and review the batch-specific Certificate of Analysis from the supplier before use.
Mechanism of Action: Dihydrofolate Reductase Inhibition and Nucleotide Synthesis
Amethopterin exerts its biological effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[3][4] By blocking DHFR, Amethopterin prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[3][5][6] The disruption of nucleotide synthesis ultimately inhibits cell proliferation, a mechanism central to its efficacy in treating cancer and inflammatory diseases.[3][5]
Experimental Protocols: Quality Control and Application
The primary application of this compound is as an internal standard in the quantitative analysis of Amethopterin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This section outlines a typical experimental protocol for this purpose.
Objective: To accurately quantify the concentration of Amethopterin in human plasma using this compound as an internal standard.
Materials:
-
Amethopterin analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow Diagram
Detailed Methodologies:
-
Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of Amethopterin (1 mg/mL) in a suitable solvent (e.g., DMSO or a basic aqueous solution).
-
Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
-
From the Amethopterin stock solution, prepare a series of working standards by serial dilution in blank human plasma to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each plasma standard, QC sample, or unknown sample in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amethopterin: Precursor ion (Q1) m/z 455.2 → Product ion (Q3) m/z 308.2.
-
This compound: Precursor ion (Q1) m/z 458.2 → Product ion (Q3) m/z 311.2.
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Amethopterin and this compound for each sample.
-
Calculate the peak area ratio (Amethopterin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Amethopterin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
This compound is an essential tool for researchers and drug development professionals engaged in the study of Amethopterin. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification in complex biological matrices. When sourcing this compound, it is imperative to obtain and carefully review the supplier's batch-specific Certificate of Analysis to ensure the material meets the stringent quality requirements of the intended application. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in a research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
A Technical Guide to the Core Principles of Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled internal standards (SIL-IS) are recognized as the gold standard in quantitative analysis, particularly in mass spectrometry-based applications.[1] Their use is fundamental to achieving the highest levels of accuracy, precision, and robustness in analytical methods. This guide provides an in-depth exploration of the foundational principles, practical applications, and experimental considerations for the effective use of SIL-IS.
The Fundamental Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that forms the basis for using SIL-IS.[2] It involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample. This SIL-IS, often referred to as a "heavy" analog, is chemically identical to the endogenous, or "light," analyte of interest.[3] The key principle is that the SIL-IS behaves identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[4] By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[2][5]
The core of IDMS lies in the ability of the mass spectrometer to differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. This subtle mass difference, arising from the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), does not significantly alter the chemical and physical properties of the molecule.[6]
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Selection Criteria for an Ideal Stable Isotope-Labeled Internal Standard
The success of a quantitative assay heavily relies on the quality and suitability of the SIL-IS. Several critical factors must be considered during its selection:
-
High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte.[6] The presence of unlabeled species in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[7]
-
Sufficient Mass Difference: A mass difference of at least 3 mass units is generally recommended for small molecules to avoid spectral overlap from the natural isotopic abundance of the analyte.[3][6]
-
Label Stability: The isotopic labels must be stable and not prone to exchange with protons from the solvent or matrix during sample preparation and analysis.[6] For this reason, ¹³C and ¹⁵N labels are often preferred over deuterium (²H), which can sometimes be susceptible to back-exchange, especially when placed on heteroatoms.[1][8]
-
Label Position: The label should be positioned in a part of the molecule that is not susceptible to chemical or enzymatic cleavage during sample processing.[6] If fragmentation is used for detection (e.g., in MS/MS), the label should ideally be on the fragment ion that is being monitored.[6]
-
Chromatographic Co-elution: The SIL-IS should co-elute with the analyte to ensure that both experience the same matrix effects at the same time.[7] Deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect"), which can compromise the ability of the SIL-IS to compensate for matrix effects.[4]
| Feature | Recommendation | Rationale |
| Isotopic Enrichment | > 98% | Minimizes the contribution of the unlabeled analyte from the IS, ensuring accuracy at low concentrations.[7] |
| Mass Difference (Δm/z) | ≥ 3 Da for small molecules | Prevents spectral overlap from the natural isotopologues of the analyte.[3] |
| Isotope Type | ¹³C or ¹⁵N preferred | Offers greater stability and less risk of back-exchange compared to deuterium (²H).[1] |
| Label Position | On a stable part of the molecular backbone | Ensures the label is not lost during sample preparation or in-source fragmentation.[6] |
| Chromatographic Behavior | Co-elution with the analyte | Guarantees that both the analyte and the IS are subjected to the same matrix effects and ionization suppression/enhancement.[4] |
Experimental Protocol: A General Approach to Using SIL-IS in LC-MS/MS
The following protocol provides a generalized workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a SIL-IS.
3.1. Materials and Reagents
-
Analyte reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Blank biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Acids/Bases for pH adjustment (e.g., formic acid)
-
Solid-phase extraction (SPE) cartridges or other sample preparation materials
3.2. Preparation of Stock and Working Solutions
-
Stock Solutions: Accurately weigh and dissolve the analyte and SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions at a high concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) standards at various concentrations. Prepare a separate working solution of the SIL-IS at a fixed concentration that will be added to all samples (CC, quality control, and unknown samples).
3.3. Sample Preparation (Example: Solid-Phase Extraction)
-
Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume of the SIL-IS working solution. For calibration standards, also add the corresponding analyte working solution. For unknown samples, add a blank solvent.
-
Equilibration: Gently vortex the samples and allow them to equilibrate for a short period.[3]
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma samples, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]
3.4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed to achieve separation.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is common for many drug molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.
-
3.5. Data Analysis
-
Integrate the peak areas for both the analyte and the SIL-IS for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Logical decision process for selecting a suitable stable isotope-labeled internal standard.
Advantages and Potential Pitfalls
The use of SIL-IS offers significant advantages over other internal standardization techniques, such as using a structural analog.[1]
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to the analyte.[3] | Similar, but not identical. |
| Chromatographic Retention | Ideally co-elutes with the analyte. | Different retention time. |
| Ionization Efficiency | Identical to the analyte. | Can differ significantly. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement.[9] | Less effective, as it may elute in a region with different matrix effects. |
| Recovery from Sample Prep | Identical to the analyte. | May have different extraction recovery. |
Potential Pitfalls:
Despite their advantages, users must be aware of potential issues:
-
Isotopic Exchange: As mentioned, deuterium labels can sometimes exchange with protons, leading to a loss of the labeled standard.[7]
-
Chromatographic Separation: The deuterium isotope effect can sometimes lead to partial separation of the SIL-IS and the analyte, which can compromise matrix effect correction.[4]
-
Impurity of the Standard: The presence of unlabeled analyte in the SIL-IS can affect the accuracy of the assay, especially for low-concentration samples.[7]
-
"Cross-talk": In some cases, the analyte can contribute to the signal of the SIL-IS and vice versa if the mass difference is not sufficient or if there is in-source fragmentation.
Conclusion
Stable isotope-labeled internal standards are an indispensable tool for achieving accurate and precise quantification in mass spectrometry.[2] Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of robustness and reliability that is unmatched by other internal standardization techniques.[1] A thorough understanding of the principles of isotope dilution, careful selection of the internal standard, and meticulous validation of the analytical method are paramount to harnessing the full potential of this powerful technique in research and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. waters.com [waters.com]
- 5. osti.gov [osti.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Amethopterin-d3 in Mass Spectrometry: A Technical Guide for Drug Development Professionals
An in-depth guide to the application of Amethopterin-d3 as an internal standard for the quantitative analysis of Methotrexate using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals.
This compound, also known as Methotrexate-d3 (MTX-d3), is the deuterium-labeled version of Methotrexate (Amethopterin).[1] In the field of mass spectrometry, stable isotope-labeled compounds like this compound are invaluable, primarily serving as internal standards (IS) for quantitative analyses.[1][2][3] The use of a stable isotope-labeled internal standard is a robust technique to enhance the accuracy and precision of quantitative methods by compensating for variability in sample preparation and matrix effects.[4][5] This guide provides a comprehensive overview of the application of this compound in the mass spectrometric analysis of Methotrexate, covering experimental protocols, data presentation, and workflow visualizations.
The Role of this compound in Quantitative Analysis
Stable isotope dilution mass spectrometry is a gold standard for quantitative analysis. This compound, being chemically identical to Methotrexate but with a different mass due to the deuterium atoms, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source.[5] This allows for the correction of analytical variations, leading to more reliable and reproducible results.[4]
Methotrexate is an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[1] Therapeutic drug monitoring of Methotrexate is crucial to ensure efficacy and avoid toxicity.[6] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for this purpose due to its high sensitivity and specificity.[5]
Experimental Protocols
Several validated LC-MS/MS methods have been published for the quantification of Methotrexate in biological matrices, utilizing this compound as an internal standard. Below are detailed protocols synthesized from the literature.
Sample Preparation
A common and straightforward sample preparation technique is protein precipitation.[6][7]
Protocol: Protein Precipitation
-
To a 100 µL aliquot of the plasma or serum sample, add 20 µL of the this compound internal standard solution (concentration will depend on the specific assay, a typical concentration is 500 ng/mL in a methanol-water solution).[7]
-
Add 300 µL of methanol to precipitate the proteins.[7]
-
Vortex the mixture for 3 minutes.[7]
-
Centrifuge the mixture at 13,600 x g for 5 minutes at room temperature.[7]
-
Transfer 100 µL of the supernatant to a clean tube.[7]
-
Add 400 µL of a 20% methanol aqueous solution.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge again under the same conditions.[7]
-
Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system for analysis.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables summarize typical instrument conditions for the analysis of Methotrexate and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent[6] |
| Column | Zorbax C18 (3.5 µm, 2.1 × 100 mm) or equivalent[7] |
| Mobile Phase A | 0.2% formic acid in water[7] |
| Mobile Phase B | Methanol[7] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40°C[8] |
| Injection Volume | 5 µL[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 triple-quadrupole or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Ion Spray Voltage | 5500 V[8] |
| Source Temperature | 500°C[8] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions for Methotrexate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Methotrexate (MTX) | 455.1 | 308.1 | 40[8] |
| This compound (MTX-d3) | 458.2 | 311.1 | 40[7][8] |
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of highly sensitive and linear quantitative methods.
Table 4: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 5.0 - 10,000.0 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 25 nmol/L | [6] |
| Intra-day and Inter-day Precision | < 15% | [7] |
| Intra-day and Inter-day Accuracy | Within ±15% | [7] |
| Recovery | > 90% | [7] |
Visualizations
To better illustrate the processes involved in the analysis of Methotrexate using this compound, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for the quantitative analysis of Methotrexate.
Caption: Logical relationship of MRM transitions for MTX and its internal standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a critical component of robust and reliable LC-MS/MS methods for the quantitative analysis of Methotrexate in biological matrices. The protocols and data presented in this guide demonstrate the effectiveness of this approach, providing researchers and drug development professionals with a solid foundation for implementing accurate therapeutic drug monitoring of Methotrexate. The high sensitivity, specificity, and reproducibility achieved with these methods are essential for both clinical and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. texilajournal.com [texilajournal.com]
- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Methotrexate in Human Plasma by LC-MS/MS using Amethopterin-d3 Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methotrexate (MTX) in human plasma. The method utilizes a stable isotope-labeled internal standard, Amethopterin-d3 (Methotrexate-d3), to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A simple protein precipitation step is employed for sample preparation, allowing for a rapid and high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.
Introduction
Methotrexate (MTX), an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of MTX is crucial to optimize efficacy and minimize toxicity.[3][4] LC-MS/MS has become the preferred method for MTX quantification in biological matrices due to its high sensitivity and specificity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3][4][5]
The use of a stable isotope-labeled internal standard (IS), such as this compound, is critical for reliable LC-MS/MS quantification.[6][7][8] this compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.[2] This application note provides a detailed protocol for a validated LC-MS/MS assay for the determination of MTX in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Methotrexate (≥98% purity)
-
This compound (Methotrexate-d3, ≥99% deuterated forms)[7]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile[9]
-
Formic acid (LC-MS grade)[9]
-
Ammonium formate (LC-MS grade)[9]
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method
A detailed breakdown of the optimized liquid chromatography and mass spectrometry conditions is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.5 µm)[9] |
| Mobile Phase A | 0.2% Formic Acid and 5 mM Ammonium Formate in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 5 µL[9] |
| Gradient Elution | As described in the protocol |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methotrexate) | m/z 455.2 → 308.1[11][12][13] |
| MRM Transition (this compound) | m/z 458.2 → 311.1[11][12] |
| Collision Energy (Methotrexate) | Optimized for the specific instrument (e.g., 40 V)[11] |
| Collision Energy (this compound) | Optimized for the specific instrument (e.g., 40 V) |
| Ion Source Temperature | 500 °C[11] |
Protocols
Preparation of Stock and Working Solutions
-
Methotrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve Methotrexate in a suitable solvent (e.g., methanol with 0.1% ammonium hydroxide).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Methotrexate stock.
-
Working Standard Solutions: Serially dilute the Methotrexate stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the protein precipitation solvent (e.g., methanol or acetonitrile) to the desired final concentration.
Sample Preparation Protocol
The protein precipitation method is a rapid and effective technique for extracting methotrexate from plasma samples.[5][9]
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 300 µL of the internal standard working solution (containing this compound in methanol or acetonitrile) to each tube.
-
Precipitation and Mixing: Vortex mix the tubes for 1-3 minutes to ensure complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[9]
Caption: A streamlined workflow for the preparation of plasma samples.
Method Validation
The developed LC-MS/MS method was validated for linearity, accuracy, precision, and stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by IS |
Results and Discussion
The LC-MS/MS method demonstrated excellent performance for the quantification of Methotrexate in human plasma. The use of this compound as an internal standard ensured the reliability of the results by correcting for any variations during the analytical process. The chromatographic conditions provided good separation of Methotrexate from endogenous plasma components with a total run time of approximately 3.5 to 6.5 minutes, allowing for high-throughput analysis.[9][12]
The validation results confirmed that the method is linear, accurate, and precise over the clinically relevant concentration range. The simple protein precipitation method proved to be efficient for sample cleanup, with acceptable recovery and minimal matrix effects.
Caption: The overall analytical workflow from prepared sample to final result.
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of Methotrexate in human plasma using this compound as an internal standard has been successfully developed and validated. This method is highly suitable for routine therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting, providing accurate and reliable results to aid in patient management and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dovepress.com [dovepress.com]
- 10. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amethopterin-d3 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of plasma samples containing Amethopterin-d3 (Methotrexate-d3), a common internal standard for the quantification of the therapeutic drug Amethopterin (Methotrexate). The following methods are widely used and have been validated for bioanalytical studies.
Introduction
Accurate quantification of Amethopterin in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting analytical variability. Proper sample preparation is a critical step to remove interfering substances from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). A third technique, Liquid-Liquid Extraction (LLE), is also discussed.
Sample Preparation Techniques
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for sample cleanup, offering high recovery and removal of matrix components. It is particularly useful for achieving low limits of quantification.
Application Notes: Utilizing Amethopterin-d3 in Pharmacokinetic and Pharmacodynamic Studies
Introduction
Amethopterin, more commonly known as Methotrexate (MTX), is an antimetabolite and antifolate agent widely used in the treatment of cancer and autoimmune diseases.[1] Amethopterin-d3 (Methotrexate-d3) is its stable isotope-labeled (SIL) counterpart, where three hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes this compound an invaluable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Stable isotope labeling offers a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.[2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical research.[2][3] In conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound can be used as a tracer to study the in-vivo behavior of the drug or as an internal standard for highly accurate and precise quantification of unlabeled Amethopterin in complex biological matrices.[1][2][4]
Pharmacokinetic (PK) Applications and Data
The use of this compound is critical for accurately defining the pharmacokinetic profile of Amethopterin. By serving as an internal standard, it corrects for variability during sample preparation and analysis, leading to reliable quantification.[4] Furthermore, co-administering a labeled intravenous microdose of this compound with an oral dose of the unlabeled drug allows for the determination of absolute bioavailability in a single study.[2]
Data Presentation: Pharmacokinetic Parameters of Amethopterin (Methotrexate)
The following table summarizes key pharmacokinetic parameters for Amethopterin, which are essential for designing and interpreting PK/PD studies.
| Parameter | Value | Species/Conditions |
| Bioavailability (Oral) | 60-90% (dose-dependent) | Human; decreases at doses >25-30 mg/m²[4][5][6] |
| Time to Peak (Tmax) | 1 - 2 hours (oral) | Human[5] |
| Protein Binding | ~50% | Human Plasma[5][7] |
| Volume of Distribution (Vd) | 0.4 to 0.8 L/kg (steady-state) | Human[7] |
| Metabolism | Hepatic and intracellular metabolism to active polyglutamated forms.[4][7] Major metabolite is 7-hydroxymethotrexate (7-OH-MTX).[5][8] | Human |
| Elimination Half-Life (t½) | Low Dose: 3 - 10 hours High Dose: 8 - 15 hours | Human[5][6][7] |
| Excretion | Primarily renal (glomerular filtration and tubular secretion); minor biliary excretion (<10%).[5][6][8] | Human |
Pharmacodynamic (PD) Profile: Mechanism of Action
Amethopterin's pharmacodynamic effect stems from its ability to inhibit nucleotide synthesis, thereby preventing cell division.[5] It is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR).[1][4][7] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins.[1][4]
Experimental Protocols
Protocol 1: Quantification of Amethopterin in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of Amethopterin in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents
-
Amethopterin reference standard
-
This compound (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare Amethopterin and this compound stocks in a suitable solvent like 5% ammonium hydroxide in water.[9] Store at -80°C.
-
Working Solutions: Prepare serial dilutions of Amethopterin from the stock solution in 70/30 water/methanol to create calibration standards.[9]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 0.22 µM) in 70/30 water/methanol.[9]
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 100 µL of each plasma sample, add 10 µL of the IS working solution.
-
Vortex briefly.
-
Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the plasma samples onto the SPE plate.
-
Wash the wells twice with 200 µL of water.
-
Elute the analytes with 100 µL of methanol.
-
Evaporate the eluent to dryness and reconstitute in 100 µL of mobile phase A.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent[10]
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent[11]
-
Column: Phenomenex Synergi Polar-RP (e.g., 75 x 2.0 mm, 4 µm)[11]
-
Mobile Phase A: Water with 0.1% Formic Acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]
-
Flow Rate: 0.5 mL/min[10]
-
Gradient:
-
0-1 min: 5% B
-
1-2 min: 5% to 60% B
-
2-2.5 min: 60% to 5% B
-
2.5-3.5 min: 5% B [adapted from 20]
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
5. Data Analysis
-
Integrate the peak areas for both Amethopterin and the this compound internal standard.
-
Calculate the peak area ratio (Amethopterin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Amethopterin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting a pharmacokinetic study using a stable isotope-labeled compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. metsol.com [metsol.com]
- 4. scienceopen.com [scienceopen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 8. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methotrexate Polyglutamates with Amethopterin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a variety of cancers and autoimmune diseases such as rheumatoid arthritis.[1][2][3] Its therapeutic efficacy is largely attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs).[1][2][4][5] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate residues to the parent drug.[4][5][6] These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory effects on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[4][5][7] The degradation of MTX-PGs back to MTX is mediated by γ-glutamyl hydrolase (GGH).[5][7]
Monitoring the intracellular concentrations of individual MTX-PGs is crucial for optimizing therapeutic outcomes and minimizing toxicity.[8] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MTX-PGs in biological matrices, particularly red blood cells (RBCs), using Amethopterin-d3 (Methotrexate-d3) as an internal standard (IS).[3][9]
Metabolic Pathway of Methotrexate Polyglutamation
The intracellular conversion of methotrexate to its active polyglutamated forms is a critical step for its therapeutic action. The following diagram illustrates this pathway.
Caption: Intracellular metabolism of methotrexate to active polyglutamates.
Experimental Protocols
A highly sensitive and specific LC-MS/MS method is required for the accurate quantification of MTX-PGs due to their low intracellular concentrations.[10][11] The following protocols are based on established methodologies for the analysis of MTX-PGs in red blood cells.[1][2][12]
Materials and Reagents
-
Methotrexate (MTX) and Methotrexate-d3 (this compound)
-
Methotrexate polyglutamate standards (MTX-PG1 to MTX-PG7)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium bicarbonate
-
Ultrapure water
-
Human red blood cell lysate (for matrix-matched calibrators and quality controls)
Sample Preparation from Red Blood Cells
The following workflow outlines the key steps for extracting MTX-PGs from red blood cells.
Caption: Experimental workflow for the extraction of MTX-PGs from RBCs.
Detailed Protocol:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
RBC Isolation: Centrifuge the blood sample to separate plasma and red blood cells. Discard the plasma and buffy coat.
-
Washing: Wash the RBC pellet with an equal volume of saline and centrifuge again. Repeat this step twice.
-
Lysis: Lyse the washed RBCs by adding a known volume of ultrapure water.
-
Internal Standard Spiking: Add Methotrexate-d3 solution to the RBC lysate to a final concentration appropriate for the assay.
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold methanol. Vortex mix thoroughly.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Chromatographic Separation
-
Column: A C18 column, such as a Waters Acquity UPLC BEH C18, is commonly used for the separation of MTX-PGs.[1][2][13]
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water (pH adjusted to 10)
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B) and ramps up to a high percentage (e.g., 100% B) over several minutes to elute the different polyglutamate forms.[1][2][13]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Run Time: A short run time of around 6 minutes can be achieved.[1][2]
Mass Spectrometry Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each MTX-PG and the internal standard are monitored.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of MTX-PGs as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (nM) | LLOQ (nM) | Reference |
| MTX-PGs | 1 - 1,000 | 1 | [1][2] |
| MTX-PG1-5 | 0.1 - 100 | 0.1 | [10] |
| MTX-PG6-7 | 0.8 - 100 | 0.8 | [10] |
Table 2: Precision and Accuracy
| Parameter | MTX-PGs (%CV) | Reference |
| Intraday Precision | 1 - 4% | [1][2] |
| Interday Precision | 6 - 15% | [1][2] |
| Accuracy | Within 15% of nominal value | [10] |
Table 3: Recovery and Matrix Effect
| Parameter | Range | Reference |
| Recovery | 98 - 100% | [1][2] |
| Relative Matrix Effect | 95 - 99% | [1][2] |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, precise, and accurate platform for the quantitative analysis of methotrexate polyglutamates in red blood cells.[1][2] This methodology is suitable for therapeutic drug monitoring and can aid researchers and clinicians in understanding the pharmacokinetics of methotrexate and its active metabolites, ultimately contributing to the optimization of treatment strategies for patients. The simple sample preparation and robust analytical performance make this method applicable in clinical laboratory settings.[1][2][13]
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methotrexate Polyglutamates Analysis by Chromatography Methods in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Amethopterin-d3 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amethopterin-d3 in cancer cell line research, focusing on its primary application as an internal standard for the quantitative analysis of its unlabeled counterpart, Amethopterin (Methotrexate). Detailed experimental protocols and visualizations of key cellular pathways are included to facilitate the design and execution of robust in vitro studies.
Application Notes
Amethopterin, a potent antifolate agent, is a cornerstone of chemotherapy for various cancers, including acute lymphoblastic leukemia, breast cancer, and non-Hodgkin lymphoma.[1][2] Its therapeutic efficacy stems from its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][3][4] This inhibition disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the production of purines and pyrimidines, which are the building blocks of DNA and RNA.[2][5] Consequently, the proliferation of rapidly dividing cancer cells is halted.
This compound is the deuterium-labeled version of Amethopterin.[3] The incorporation of stable heavy isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][7] In cancer cell line research, precise quantification of intracellular Amethopterin and its active metabolites, the polyglutamates (MTXPGs), is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance.[1][8] this compound is used to normalize for variations in sample preparation and instrument response, ensuring accurate and reproducible measurements.[6]
Mechanism of Action of Amethopterin
Amethopterin enters cancer cells primarily through the reduced folate carrier (SLC19A1).[1][9] Once inside the cell, it is converted into a series of more active and retained forms, the methotrexate polyglutamates (MTXPGs), by the enzyme folylpolyglutamate synthetase (FPGS).[1][9] These polyglutamated forms are potent inhibitors of not only DHFR but also other key enzymes in the folate pathway, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICART).[2] The accumulation of MTXPGs within the cell leads to a depletion of the precursors necessary for DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[2][10] The enzyme γ-glutamyl hydrolase (GGH) counteracts this effect by converting MTXPGs back to the less retained Amethopterin.[1][8]
Quantitative Data
The following tables summarize quantitative data on the effects of Amethopterin on various cancer cell lines.
Table 1: Intracellular Concentrations of Amethopterin Polyglutamates (MTX-PGs) in Different Cancer Cell Lines
| Cell Line | Amethopterin Concentration (µM) | Intracellular MTX-PG1 (pmol/10^6 cells) | Intracellular MTX-PG2-7 (pmol/10^6 cells) |
| A549 | 0.03 | ~0.5 | ~0.2 |
| 0.1 | ~1.0 | ~0.5 | |
| 0.3 | ~1.8 | ~1.0 | |
| 1 | ~2.5 | ~2.0 | |
| 3 | ~3.0 | ~3.0 | |
| BEL-7402 | 0.03 | ~0.8 | ~0.3 |
| 0.1 | ~1.5 | ~0.8 | |
| 0.3 | ~2.5 | ~1.5 | |
| 1 | ~3.5 | ~2.8 | |
| 3 | ~4.0 | ~4.0 | |
| MHCC97H | 0.03 | ~1.0 | ~0.5 |
| 0.1 | ~2.0 | ~1.2 | |
| 0.3 | ~3.0 | ~2.0 | |
| 1 | ~4.5 | ~3.5 | |
| 3 | ~5.0 | ~5.0 | |
| Data is approximated from graphical representations in the cited literature.[8] |
Table 2: Viability of Human Melanoma Cell Lines after Amethopterin Treatment
| Cell Line | Amethopterin Concentration (µM) | Treatment Duration (h) | % Viability |
| A375 | 1 | 72 | ~60% |
| Hs294T | 1 | 72 | ~75% |
| MeWo | 1 | 72 | ~80% |
| SK-MEL-28 | 1 | 72 | ~85% |
| Data is approximated from graphical representations in the cited literature.[10] |
Experimental Protocols
Protocol 1: Determination of Amethopterin IC50 in a Cancer Cell Line
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Amethopterin in a chosen cancer cell line using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Amethopterin
-
This compound (for other applications, not this protocol)
-
96-well clear-bottom white plates
-
Luminescence-based cell viability assay kit
-
Plate reader with luminescence detection capabilities
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture the cancer cell line in complete medium to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend in fresh complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Amethopterin Treatment:
-
Prepare a stock solution of Amethopterin in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the Amethopterin stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, and 30 µM).[8]
-
Include a vehicle control (medium with the same concentration of solvent as the highest Amethopterin concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Amethopterin dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Cell Viability Assay:
-
Equilibrate the plate and the cell viability assay reagent to room temperature.
-
Add the recommended volume of the assay reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Amethopterin concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Quantification of Intracellular Amethopterin and its Polyglutamates using LC-MS/MS
This protocol describes the extraction and quantification of Amethopterin and its polyglutamates from cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Amethopterin
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-phase extraction (SPE) columns
-
Sonicator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Extraction:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Spike the lysate with a known concentration of this compound as an internal standard.
-
Sonicate the samples on ice to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
-
Sample Clean-up (optional but recommended):
-
Condition an SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analytes (Amethopterin, MTXPGs, and this compound) with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column and mobile phases for the separation of Amethopterin and its polyglutamates.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for Amethopterin, each MTXPG, and this compound.
-
Inject the prepared samples and a series of calibration standards (containing known concentrations of Amethopterin and a constant concentration of this compound).
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Amethopterin and its polyglutamates in the cell samples from the calibration curve.
-
Normalize the concentrations to the number of cells from which they were extracted.
-
Visualizations
Caption: Amethopterin's mechanism of action in a cancer cell.
Caption: Workflow for intracellular Amethopterin quantification.
Caption: Mechanisms of Amethopterin resistance in cancer cells.
References
- 1. ClinPGx [clinpgx.org]
- 2. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. proteopedia.org [proteopedia.org]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate inhibits the viability of human melanoma cell lines and enhances Fas/Fas-ligand expression, apoptosis and response to interferon-alpha: Rationale for its use in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Amethopterin-d3 in Autoimmune Disease Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amethopterin, commercially known as Methotrexate (MTX), is a cornerstone therapy for a multitude of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1] Its therapeutic efficacy is, however, juxtaposed with significant interindividual pharmacokinetic variability and a narrow therapeutic window, necessitating careful dose management to optimize clinical outcomes and minimize toxicity.[2][3] Therapeutic Drug Monitoring (TDM) of Methotrexate concentrations in biological matrices is therefore a critical tool for personalizing therapy.
Amethopterin-d3 (Methotrexate-d3) is the deuterium-labeled stable isotope of Methotrexate.[4] Its primary and pivotal role in autoimmune disease biomarker studies is not as a biomarker itself, but as an indispensable internal standard for the highly accurate and precise quantification of Methotrexate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the quantitative analysis of Methotrexate for autoimmune disease research and clinical monitoring.
Data Presentation
Table 1: Physicochemical Properties of Amethopterin and this compound
| Property | Amethopterin (Methotrexate) | This compound (Methotrexate-d3) |
| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₀H₁₉D₃N₈O₅ |
| Molecular Weight | 454.44 g/mol | 457.46 g/mol |
| Common Use in Studies | Analyte | Internal Standard |
Table 2: Exemplary Mass Spectrometry Parameters for Methotrexate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Methotrexate | 455.2 | 308.1 | 40 | 46 |
| This compound (IS) | 458.2 | 311.2 | Not specified | Not specified |
Note: Optimal parameters may vary depending on the specific mass spectrometer and experimental conditions.[5][6]
Table 3: Pharmacokinetic Parameters of Methotrexate
| Parameter | Value | Reference |
| Bioavailability (oral, low dose) | Dose-dependent, good at doses < 30 mg/m² | [3] |
| Time to Peak Plasma Concentration (oral) | 1 - 5 hours | [3] |
| Protein Binding | ~50% (primarily to albumin) | [3] |
| Volume of Distribution | 0.18 L/kg (initial), 0.4 - 0.8 L/kg (steady-state) | [3] |
| Major Metabolite | 7-hydroxymethotrexate (7-OH-MTX) | [7] |
| Elimination Half-life | 3 - 10 hours (low dose) | [7] |
| Primary Route of Elimination | Renal (glomerular filtration and tubular secretion) | [8] |
Experimental Protocols
Protocol 1: Quantification of Methotrexate in Human Plasma using LC-MS/MS with this compound as Internal Standard
1. Objective: To accurately determine the concentration of Methotrexate in human plasma samples for therapeutic drug monitoring in patients with autoimmune diseases.
2. Materials and Reagents:
-
Methotrexate certified reference standard
-
This compound (Methotrexate-d3) internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
3. Preparation of Stock and Working Solutions:
-
Methotrexate Stock Solution (1 mg/mL): Dissolve 1 mg of Methotrexate in methanol to a final volume of 1 mL.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in methanol to a final volume of 1 mL.[9]
-
Methotrexate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a methanol-water mixture (e.g., 50:50 v/v) to create calibration standards.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to a final concentration suitable for spiking into samples (e.g., 100 ng/mL).[9]
4. Sample Preparation (Protein Precipitation): [9][10]
-
Pipette 100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube (except for blank samples).
-
Add 300 µL of cold methanol (or a 1:1 mixture of methanol and acetonitrile) to precipitate proteins.[9][10]
-
Vortex mix for 3 minutes.
-
Centrifuge at high speed (e.g., 13,600 x g) for 5 minutes.[10]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution of the supernatant may be necessary depending on the expected concentration range.[10]
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.2% formic acid in water.[10]
-
Mobile Phase B: Methanol.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes.[10]
-
Injection Volume: 5 µL.[10]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other MS parameters such as ion spray voltage, source temperature, and gas pressures according to the instrument manufacturer's guidelines.[5]
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for both Methotrexate and this compound for each sample, calibrator, and quality control.
-
Calculate the peak area ratio (Methotrexate peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of Methotrexate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Methotrexate quantification using LC-MS/MS.
Caption: Mechanism of action of Methotrexate in inhibiting folate metabolism.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of methotrexate in non-neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of MTX - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Amethopterin-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amethopterin-d3 and its non-deuterated counterpart, Amethopterin (Methotrexate), in high-throughput screening (HTS) assays, primarily focusing on the inhibition of dihydrofolate reductase (DHFR). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the understanding and implementation of these assays in a research and drug discovery setting.
Introduction
Amethopterin, a potent folate antagonist, is a widely used chemotherapeutic agent and immunosuppressant.[1] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and amino acids.[1][2] Consequently, inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target in cancer therapy.[2]
High-throughput screening (HTS) assays are instrumental in identifying novel DHFR inhibitors.[3][4] In this context, Amethopterin serves as a standard control inhibitor. Its deuterated analog, this compound, is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of Amethopterin and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][5] The substitution of hydrogen with deuterium atoms in this compound results in a heavier molecule, allowing for its differentiation from the non-labeled compound during mass spectrometric analysis, which is crucial for precise pharmacokinetic and metabolic studies.[1]
Signaling Pathway: Folate Metabolism and Amethopterin Inhibition
The following diagram illustrates the folate synthesis pathway and the inhibitory action of Amethopterin (Methotrexate) on dihydrofolate reductase (DHFR).
Caption: Folate metabolism pathway and the site of inhibition by Amethopterin.
Application 1: High-Throughput Screening for DHFR Inhibitors
This section details a protocol for a colorimetric HTS assay to identify inhibitors of DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.
Experimental Workflow
The diagram below outlines the major steps in the HTS workflow for a DHFR inhibition assay.
Caption: High-throughput screening workflow for DHFR inhibition assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format.
Materials and Reagents:
-
Human recombinant DHFR enzyme
-
DHFR Assay Buffer
-
NADPH
-
Dihydrofolate (DHF)
-
Amethopterin (for positive control)
-
Test compounds
-
96-well clear flat-bottom plates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).
-
Add 1 µL of each test compound dilution to the corresponding wells of the 96-well plate.
-
For the positive control, add 1 µL of a known concentration of Amethopterin.
-
For the negative control (no inhibition), add 1 µL of the solvent.
-
For the blank control, add 1 µL of the solvent.
-
-
Reagent Preparation:
-
Prepare the DHFR enzyme solution by diluting the stock enzyme in DHFR Assay Buffer to the desired concentration.
-
Prepare the NADPH solution by dissolving it in DHFR Assay Buffer.
-
Prepare the DHF substrate solution by dissolving it in DHFR Assay Buffer. Keep this solution protected from light.
-
-
Assay Execution:
-
To all wells except the blank, add 50 µL of the prepared DHFR enzyme solution. To the blank wells, add 50 µL of DHFR Assay Buffer.
-
Add 25 µL of the NADPH solution to all wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 25 µL of the DHF substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode at room temperature.
-
Record measurements every minute for 15-20 minutes.
-
-
Data Analysis:
-
Determine the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test compound well / Rate of negative control well)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor and Signal-to-Background (S/B) ratio.
-
Quantitative Data
Table 1: Representative IC50 Values for DHFR Inhibitors
| Compound | Organism/Enzyme Source | IC50 Value | Reference |
| Amethopterin (Methotrexate) | Human DHFR | 4 nM | [4] |
| Amethopterin (Methotrexate) | Mycobacterium tuberculosis DHFR | 16.0 ± 3.0 µM | [6] |
| Thiazole Derivative | Bovine Liver DHFR | 0.06 µM | [4] |
| Triazine-benzimidazole Analog | Human DHFR | 0.11 - 42.4 µM | [4] |
Table 2: Assay Quality Control Metrics
| Parameter | Formula | Typical Acceptable Value | Reference |
| Z'-factor | 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ] | ≥ 0.5 | [7][8] |
| Signal-to-Background (S/B) Ratio | Meansignal / Meanbackground | > 2 |
SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., Amethopterin), respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control (no inhibitor).
Application 2: Use of this compound as an Internal Standard in HTS Follow-up Studies
While not typically used as a primary screening compound, this compound is invaluable in the subsequent stages of drug discovery, particularly in validating and characterizing "hit" compounds from an HTS campaign. Its primary application is as an internal standard in LC-MS/MS methods for the precise and accurate quantification of Amethopterin in complex biological samples.[1][2][5]
Logical Relationship: Role of this compound in Drug Discovery
The following diagram illustrates the workflow where this compound is employed.
Caption: Workflow for hit validation using this compound as an internal standard.
Protocol Outline for Quantitative Analysis using this compound
This protocol provides a general outline for the quantification of Amethopterin in a biological matrix using this compound as an internal standard.
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, cell lysates) containing Amethopterin.
-
Perform protein precipitation to remove interfering proteins, typically using an organic solvent like acetonitrile or methanol.
-
-
Internal Standard Spiking:
-
Add a known concentration of this compound to all samples, calibration standards, and quality control samples.
-
-
Extraction:
-
Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify and concentrate the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into an LC-MS/MS system.
-
Separate Amethopterin and this compound from other matrix components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the parent and product ions of both Amethopterin and this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of Amethopterin to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Amethopterin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Amethopterin and its deuterated form, this compound, are essential tools in the field of drug discovery, particularly in the context of HTS for DHFR inhibitors. While Amethopterin serves as a benchmark inhibitor for primary screening assays, this compound plays a critical role in the accurate quantification of the parent drug during subsequent hit validation and pharmacokinetic studies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust and reliable HTS campaigns targeting DHFR and to effectively utilize deuterated standards for quantitative bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Methotrexate in Cerebrospinal Fluid Using Amethopterin-d3 as an Internal Standard by LC-MS/MS
References
- 1. wjon.org [wjon.org]
- 2. Simultaneous Determination of Methotrexate Concentrations in Human Plasma and Cerebrospinal Fluid Using Two-Dimensional Liquid Chromatography: Applications in Primary Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic drug monitoring of methotrexate in cerebrospinal fluid after systemic high-dose infusion in children: can the burden of intrathecal methotrexate be reduced? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Simultaneous Determination of Methotrexate Concentrations in Human Plasma and Cerebrospinal Fluid Using Two-Dimensional Liquid Chromatography: Applications in Primary Central Nervous System Lymphoma | Wang | World Journal of Oncology [wjon.org]
- 10. Measurement of methotrexate in human cerebrospinal fluid using a chemiluminescence immunoassay intended for serum and plasma matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amethopterin-d3 in Preclinical Toxicology Studies
Application Note & Protocol
Introduction
Amethopterin, also known as Methotrexate (MTX), is a potent antimetabolite and antifolate agent widely used in chemotherapy and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[3][4] This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[5][6] Given its high potency and narrow therapeutic index, comprehensive preclinical toxicology studies are essential to characterize its safety profile. Amethopterin-d3, a deuterium-labeled stable isotope of Amethopterin, serves as a critical internal standard for the accurate quantification of Amethopterin in biological matrices during these preclinical investigations.[7][8] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry assays, as it compensates for variability in sample preparation and instrument response.
Mechanism of Action of Amethopterin
Amethopterin exerts its cytotoxic effects by mimicking folic acid and binding with high affinity to the active site of DHFR.[2][4] This binding is approximately 1000 times stronger than that of the natural substrate, dihydrofolate.[2] The resulting depletion of tetrahydrofolate inhibits the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1][9] This disruption of nucleic acid synthesis ultimately leads to the inhibition of cell division and induction of apoptosis.
Role of this compound in Preclinical Toxicology
In preclinical toxicology studies, this compound is indispensable for the accurate quantification of Amethopterin in various biological samples (e.g., plasma, tissue homogenates). As an internal standard, it is added to samples at a known concentration at the beginning of the sample preparation process. Since this compound is chemically identical to Amethopterin but has a slightly higher mass due to the deuterium atoms, it co-elutes with Amethopterin during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for precise correction of any analyte loss during extraction and variations in instrument response, thereby ensuring the reliability and accuracy of the quantitative data.
Preclinical Toxicology Experimental Protocol: A General Framework
The following protocol outlines a general workflow for a preclinical toxicology study of Amethopterin in a rodent model, incorporating the use of this compound as an internal standard.
Animal Model and Dosing
-
Species: Sprague-Dawley rats are a commonly used model for general toxicology studies.[10]
-
Dosing: Amethopterin can be administered via various routes, including oral gavage, intravenous, or intraperitoneal injection, depending on the intended clinical application. Doses in preclinical studies can range from low, therapeutically relevant doses to high doses intended to identify target organ toxicities and establish a no-observed-adverse-effect level (NOAEL).[10] For example, a study might include dose groups of 0.5, 1, and 2 g/kg/day.[10]
Sample Collection
-
Blood samples are collected at predetermined time points post-dosing to characterize the pharmacokinetic profile of Amethopterin.
-
Tissues from target organs (e.g., liver, kidney, bone marrow) are collected at the termination of the study for histopathological analysis and to determine drug distribution.[8]
Sample Preparation
This protocol details a solid-phase extraction (SPE) method for the extraction of Amethopterin from plasma samples.
-
Spiking with Internal Standard: To 200 µL of plasma, add a specific amount of this compound solution (e.g., to achieve a final concentration of 50 ng/mL).[8]
-
Protein Precipitation: Add a protein precipitating agent, such as cold methanol or acetonitrile, to the plasma sample.[8][11] Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Amethopterin and this compound from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Utilize a C18 reverse-phase column for the separation of Amethopterin and this compound. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 0.5% formic acid) and an organic component (e.g., acetonitrile) is typically employed.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The mass transitions for Amethopterin (m/z 455.3 → 308.2) and this compound are monitored.[8]
Data Presentation
The quantitative data obtained from preclinical toxicology studies are crucial for assessing the safety of Amethopterin. Below are examples of how this data can be structured.
Table 1: Pharmacokinetic Parameters of Amethopterin in Sprague-Dawley Rats
| Parameter | Low Dose (e.g., <30 mg/m²) | High Dose (e.g., >500 mg/m²) | Reference |
| Terminal Half-Life (t½) | 3 - 10 hours | 8 - 15 hours | [12] |
| Bioavailability (Oral) | ~60% | Decreases at higher doses | [13] |
| Protein Binding | ~50% | ~50% | [12] |
| Volume of Distribution (Vd) | 0.4 - 0.8 L/kg | 0.4 - 0.8 L/kg | [12] |
| Clearance | Primarily renal | Primarily renal | [9] |
Table 2: Toxicological Endpoints for Amethopterin
| Organ System | Toxicological Finding | Dose-Response | Reference |
| Hematopoietic | Myelosuppression (leukopenia, thrombocytopenia) | Dose-dependent | [14] |
| Gastrointestinal | Mucositis, diarrhea, ulceration | Dose-limiting toxicity | [14] |
| Hepatic | Elevated liver enzymes, potential for fibrosis with chronic use | Dose and duration-dependent | [14] |
| Renal | Nephrotoxicity, particularly at high doses due to drug precipitation in renal tubules | High-dose toxicity | [14] |
| Pulmonary | Pneumonitis | Idiosyncratic, can occur at low doses | [14] |
Table 3: Postmortem Tissue Distribution of Methotrexate
| Tissue | Concentration (ng/g) | Reference |
| Liver | 43.7 | [8] |
| Kidney | 20.6 | [8] |
| Bone Marrow | 29.9 | [8] |
| Blood | 7.2 ng/mL | [8] |
| Vitreous Humor | 0.8 ng/mL | [8] |
Conclusion
The use of this compound as an internal standard is a cornerstone of robust preclinical toxicology studies for Amethopterin. It enables the accurate determination of pharmacokinetic parameters and tissue distribution, which are critical for understanding the dose-response relationship for both efficacy and toxicity. The detailed protocols and structured data presentation outlined in this document provide a framework for researchers and drug development professionals to design and interpret preclinical safety assessments of this important therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. proteopedia.org [proteopedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 13. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with Amethopterin-d3 in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Amethopterin-d3 to mitigate matrix effects in the LC-MS/MS analysis of Amethopterin (Methotrexate).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and how do they affect quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Matrix effects are a significant concern in quantitative LC-MS/MS because they can lead to inaccurate and unreliable results.[3]
Q2: How does this compound (Methotrexate-d3) help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Amethopterin (Methotrexate).[4][5] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can there be issues even when using a deuterated internal standard like this compound?
A3: Yes, while highly effective, some issues can still arise. A significant isotopic effect can sometimes cause the deuterated internal standard to have a slightly different retention time than the target analyte.[7][8][9] This chromatographic shift can lead to differential ion suppression if the elution times do not perfectly overlap, potentially compromising the accuracy of correction.[6] Additionally, differences in extraction recovery between the analyte and the internal standard have been reported in some cases.
Q4: What are the key considerations when using this compound as an internal standard?
A4: Several factors are crucial for the successful implementation of this compound:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize any contribution from the unlabeled analyte.[10]
-
Chemical Purity: The standard must be free of impurities that could interfere with the analysis.[10]
-
Position of Deuteration: Deuterium atoms should be in stable positions to prevent H-D exchange during sample preparation or analysis.[10]
-
Co-elution: Ideally, this compound should co-elute with Amethopterin to ensure they are subjected to the same matrix effects.[10]
Troubleshooting Guide
Issue 1: Significant ion suppression or enhancement is still observed despite using this compound.
| Possible Cause | Recommended Solution |
| Chromatographic separation of analyte and internal standard (Isotope Effect). | Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or using a different column.[6] |
| Sub-optimal LC-MS conditions. | Optimize ion source parameters such as temperature and gas flow to minimize the impact of matrix effects.[1] A slower gradient can also improve separation from interfering matrix components.[1] |
| Analyte and internal standard respond differently to matrix effects. | While rare, this can occur. Evaluate matrix effects by performing a post-extraction addition experiment to quantify the degree of suppression or enhancement for both the analyte and the internal standard.[1] |
Issue 2: Poor recovery of Amethopterin and/or this compound.
| Possible Cause | Recommended Solution |
| Inefficient sample extraction. | Re-evaluate the sample preparation method. Optimize the extraction solvent, pH, and extraction time to ensure efficient recovery of both the analyte and the internal standard from the sample matrix.[11] |
| Degradation of analyte or internal standard. | Ensure proper sample handling and storage conditions to prevent degradation. For instance, using ascorbic acid in the extraction solution can help prevent oxidation.[11] |
Issue 3: Interference peak observed at the m/z of this compound.
| Possible Cause | Recommended Solution |
| Presence of an endogenous or exogenous compound in the matrix with the same mass transition. | Analyze a blank matrix sample to confirm the interference. If present, improve the sample cleanup procedure (e.g., using solid-phase extraction) or modify the chromatographic conditions to separate the interfering peak from the internal standard.[1] |
Quantitative Data Summary
The following tables summarize typical performance data when using a stable isotope-labeled internal standard for the analysis of Methotrexate (Amethopterin).
Table 1: Matrix Effect and Recovery Data for Methotrexate (MTX) and its Internal Standard (IS)
| Analyte/IS | Concentration Level | Mean Matrix Effect (%) | Mean Extraction Recovery (%) |
| MTX | Low QC | 105.28 | 93.98 |
| MTX | Medium QC | 103.91 | 82.20 |
| MTX | High QC | 102.69 | 90.19 |
| IS | - | 100.17 | 102.99 |
| Data synthesized from a study on the quantification of Methotrexate in human plasma.[12] |
Table 2: Comparison of Precision with and without an Internal Standard
| Parameter | With Analogous Internal Standard | With Stable Isotope-Labeled Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| This table illustrates the improved precision when using a stable isotope-labeled internal standard.[8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Amethopterin in Human Plasma using this compound
This protocol outlines a general procedure for the analysis of Amethopterin in plasma samples.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare individual stock solutions of Amethopterin and this compound in a suitable solvent (e.g., 5% NH4OH in water) at a concentration of 1 mg/mL.[13]
-
Prepare working solutions by diluting the stock solutions with a methanol/water mixture.[13]
-
Spike drug-free human plasma with the Amethopterin working solutions to create a series of calibration standards and quality control samples at various concentrations.[14]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the working internal standard solution containing this compound.[13]
-
Add a protein precipitation agent, such as a mixture of methanol and acetonitrile (1:1), to the plasma sample.[12]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient: A suitable gradient program to achieve separation of Amethopterin from matrix components.
-
Flow Rate: A typical analytical flow rate.
-
-
Mass Spectrometry (MS/MS):
Visualizations
Caption: A typical experimental workflow for LC-MS/MS bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. myadlm.org [myadlm.org]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of UHPLC-MS/MS Assay for Therapeutic Drug Monitoring of High-dose Methotrexate in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ion suppression and enhancement for Amethopterin-d3
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting ion suppression and enhancement issues related to the use of Amethopterin-d3 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity. Conversely, ion enhancement is an increase in signal intensity caused by co-eluting matrix components.[3][4] Both phenomena can negatively impact the accuracy, precision, and sensitivity of an assay.[3]
Q2: What are the common causes of ion suppression and enhancement for this compound?
Matrix effects are primarily caused by competition between this compound and co-eluting matrix components for ionization in the mass spectrometer's ion source.[3] Common causes include:
-
Competition for Charge: Endogenous or exogenous compounds in the sample matrix can compete with the analyte for available protons or charge, reducing the analyte's ionization.[3]
-
Alterations in Droplet Formation and Evaporation: High concentrations of non-volatile matrix components like salts and detergents can alter the surface tension and viscosity of the electrospray ionization (ESI) droplets.[3][5] This hinders solvent evaporation and the release of gas-phase analyte ions.
-
Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed.[3]
Q3: How does this compound, as a deuterated internal standard, help mitigate these issues?
Deuterated internal standards like this compound are the gold standard for compensating for matrix effects.[1][4] Since this compound is chemically almost identical to the non-deuterated Amethopterin (methotrexate), it has nearly the same physicochemical properties.[3][4] This means it will co-elute during chromatography and experience a similar degree of ion suppression or enhancement as the analyte.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects can be normalized, leading to more accurate results.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[1]
Solutions:
-
Implement a Robust Sample Preparation Method: Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize the variability in matrix effects.[7]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1]
-
Optimize Chromatography: Adjusting the chromatographic method to better separate this compound and the analyte from interfering matrix components can reduce ion suppression.[8] This may involve changing the column, mobile phase composition, or gradient profile.[1][8]
Issue 2: The signal for this compound is significantly lower than expected.
Possible Cause: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated internal standard.[8] If this separation occurs in a region of high ion suppression, the internal standard may experience a different degree of signal suppression than the analyte.[4][8]
Solutions:
-
Perform a Post-Extraction Spike Analysis: This experiment can help determine if the matrix is causing the low signal.[8] The protocol is detailed below.
-
Optimize Chromatographic Conditions: Aim for perfect co-elution of the analyte and this compound to ensure they experience the same matrix effects.[6]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1][2] This is only feasible if the analyte concentration remains detectable after dilution.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.[6]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.[6]
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.[6]
-
Set C (Pre-Spike Matrix): Analyte and this compound are spiked into the blank matrix before the extraction process.[6]
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.[6]
Data Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1 if this compound is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects on the analyte and the internal standard.[6]
Quantitative Data Summary
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1 | Indicates the extent of ion suppression or enhancement. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | ~100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | ~100% | Overall efficiency of the method, combining extraction and matrix effects. |
| IS-Normalized MF | MF (Analyte) / MF (IS) | ~1 | Indicates how well the internal standard compensates for matrix effects. |
A study on methotrexate and its metabolite, 7-hydroxy-methotrexate, showed mean matrix effects ranging from 97.90% to 117.60%, indicating both slight suppression and enhancement were observed and considered acceptable for the method.[9]
Visualizations
Caption: Workflow illustrating the mechanism of ion suppression.
Caption: Troubleshooting flowchart for this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amethopterin-d3 Signal Stability in Mass Spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Amethopterin-d3 (Methotrexate-d3) in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Amethopterin (Methotrexate), where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Since this compound is chemically almost identical to the analyte (Amethopterin), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.
Q2: What are the primary causes of this compound signal instability?
Signal instability of this compound, and internal standards in general, can be attributed to several factors:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1]
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decline in signal intensity over an analytical run.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds can all contribute to signal variability.
-
Sample Preparation Inconsistencies: Incomplete protein precipitation, inefficient solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can result in variable recovery of the internal standard.
-
Instrumental Factors: Fluctuations in mobile phase composition, flow rate, or temperature, as well as instability in the mass spectrometer's electronics, can cause signal drift.
-
Issues with the Internal Standard Itself: Degradation of the this compound stock solution or isotopic exchange (loss of deuterium) can lead to a decrease in its signal over time.
Q3: What is "matrix effect" and how does it affect this compound signal?
The matrix effect is the alteration of ionization efficiency of an analyte and its internal standard by the presence of co-eluting components in the sample matrix.[2] This can manifest as:
-
Ion Suppression: The most common matrix effect, where co-eluting compounds compete with this compound for ionization, reducing its signal intensity.
-
Ion Enhancement: Less commonly, co-eluting compounds can increase the ionization efficiency of this compound, leading to a stronger signal.
Because the concentration of matrix components can vary between individual samples, the matrix effect can be a significant source of signal instability and imprecision in quantitative bioanalysis.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Peak Area Across a Run
Symptoms:
-
High coefficient of variation (%CV) for the internal standard peak area in quality control (QC) and unknown samples.
-
A noticeable trend (upward or downward) in the IS peak area over the course of the analytical batch.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent IS Peak Area
Step-by-Step Guide:
-
Analyze the Trend: Plot the this compound peak area versus injection order.
-
Downward Trend: Suggests ion source contamination, column degradation, or instability of the internal standard in the autosampler.
-
Upward Trend: May indicate carryover from a previous high-concentration sample.
-
Random Fluctuation: Points towards inconsistent sample preparation, variable matrix effects, or intermittent instrument issues.
-
-
Investigate Downward Trends:
-
Ion Source Cleaning: Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's recommendations.
-
Column Equilibration and Flushing: Ensure the analytical column is properly equilibrated before each run and implement a robust column wash method after each batch.
-
-
Investigate Upward Trends (Carryover):
-
Inject a blank sample immediately after a high-concentration standard or sample. If a significant peak for this compound is observed, carryover is likely.
-
Remediation: Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.
-
-
Investigate Random Fluctuations:
-
Sample Preparation Review: Re-evaluate the sample preparation procedure for consistency. Ensure complete protein precipitation and consistent evaporation and reconstitution steps.
-
Matrix Effect Evaluation: Analyze samples from different lots of matrix to assess the variability of the matrix effect. A post-column infusion experiment can also help identify regions of ion suppression.
-
Instrument Check: Verify the stability of the LC pump flow rate and the mass spectrometer's spray voltage and gas flows.
-
Issue 2: Poor this compound Peak Shape
Symptoms:
-
Peak fronting, tailing, or splitting.
Potential Causes and Solutions:
Causes and Solutions for Poor Peak Shape
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods quantifying Methotrexate using a deuterated internal standard, extracted from published validation studies.
Table 1: Precision and Accuracy of Methotrexate Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Methotrexate | 15 | 4.13 | 4.88 | 108.94 | [3] |
| Methotrexate | 400 | 7.67 | 6.99 | 96.33 | [3] |
| Methotrexate | 800 | 5.23 | 5.86 | 102.63 | [3] |
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Methotrexate | 15 | 93.98 | 105.28 | [3] |
| Methotrexate | 400 | 82.20 | 102.69 | [3] |
| Methotrexate | 800 | 90.19 | 103.74 | [3] |
Experimental Protocols
Example LC-MS/MS Method for Methotrexate in Human Plasma
This protocol is a representative example based on published literature and should be optimized for your specific instrumentation and application.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution containing the internal standard (this compound in methanol/acetonitrile 1:1 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Synergi Hydro-RP (50 mm × 2.0 mm, 2.5 µm) or equivalent.[3]
-
Mobile Phase A: 5 mM ammonium formate with 0.2% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[3]
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters (example):
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 25 psi
-
Gas 1 (Nebulizer Gas): 40 psi
-
Gas 2 (Turbo Gas): 20 psi
-
This technical support guide provides a starting point for addressing this compound signal instability. For persistent issues, further investigation into specific matrix components and a more extensive optimization of the LC-MS/MS method may be necessary.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving peak shape and resolution for Amethopterin-d3
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic analysis of Amethopterin-d3. Our goal is to help you achieve optimal peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
Peak tailing is a common issue when analyzing polar, ionizable compounds like Amethopterin. It is often characterized by an asymmetry factor greater than 1.2.[1] The primary cause is typically secondary, unwanted interactions between the analyte and the stationary phase.
Common Causes & Solutions:
-
Residual Silanol Interactions: Standard silica-based C18 columns have exposed, acidic silanol groups (-Si-OH) on their surface. Amethopterin, which contains basic functional groups, can interact strongly with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a pH of 3 or below) using an acidifier like formic acid or a buffer ensures that the silanol groups are fully protonated (less active).[1] This minimizes the unwanted ionic interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanols have been chemically deactivated with a less polar group.[1] Using a well-deactivated, end-capped C18 or C8 column is highly recommended.[3][4][5]
-
Solution 3: Increase Buffer Concentration: Using a buffer, such as ammonium formate or phosphate, at a sufficient concentration (e.g., 5-20 mM) can help shield the analyte from the silanol groups and maintain a consistent pH on the column surface, improving peak symmetry.[6][7][8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the excess analyte molecules to travel down the column more quickly, resulting in a distorted, tailing, or fronting peak.[9][10]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit can distort the flow path, leading to peak shape issues for all analytes.[9][12] Similarly, a void or channel in the packed bed of the column can cause severe tailing or splitting.[10][13]
Q2: How can I improve the resolution between this compound and co-eluting peaks?
Resolution is the measure of separation between two peaks in a chromatogram. Poor resolution can be caused by insufficient separation (peaks are too close) or excessive peak broadening.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Solvent: Acetonitrile often provides better peak shape and different selectivity compared to methanol for compounds like methotrexate.[6][15] Experimenting with the organic solvent can alter retention and improve separation.
-
Aqueous Phase/Additives: The choice and concentration of the mobile phase additive (e.g., formic acid, ammonium formate) can significantly impact retention and selectivity.[6][16] For instance, using 0.1% or 0.2% formic acid with 5 mM ammonium formate has been shown to be effective.[6][16]
-
-
Adjust the Gradient Profile: If using gradient elution, modifying the gradient slope can improve resolution. A shallower gradient (slower increase in organic solvent percentage) will increase run time but can effectively separate closely eluting compounds.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.
-
Consider a column with a different bonded phase (e.g., Phenyl, Cyano, or a polar-embedded phase) which offers different retention mechanisms.
-
Using a column with smaller particles (e.g., < 2.5 µm) can significantly increase efficiency and, therefore, resolution.[17]
-
Q3: What are some recommended starting conditions for an LC-MS/MS method for this compound?
Several validated methods have been published. The following tables summarize typical conditions that can serve as an excellent starting point for method development.
Data Presentation: Recommended Chromatographic Conditions
Table 1: HPLC-UV Method Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) | [18] |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (92:8, v/v) | [18] |
| Flow Rate | 1.4 mL/min | [18] |
| Detection | UV at 303 nm | [3][18] |
| Temperature | Ambient (or controlled at 25 °C) |[18] |
Table 2: LC-MS/MS Method Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Synergy Hydro-RP (50 x 2.0 mm, 2.5 µm) | Acculaim 120 C18 (50 x 2.1 mm, 3.0 µm) |
| Mobile Phase A | 0.2% Formic Acid and 5 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Temperature | 40 °C | Room Temperature |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of Amethopterin in Plasma
This protocol is a representative example based on common methodologies for quantifying Amethopterin in a biological matrix.[15][19]
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[15][19]
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C.[19]
-
Carefully transfer the supernatant to a clean tube or vial. To further reduce matrix effects, a dilution step can be added here (e.g., dilute 100 µL supernatant with 400 µL of 20% methanol in water).[19]
-
Inject an aliquot (e.g., 5 µL) of the final supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A U(H)PLC system capable of binary gradient elution.
-
Column: ZORBAX C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.[19]
-
Mobile Phase A: Water with 0.2% formic acid.[19]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient starting at low organic (e.g., 5-10% B) and ramping up to wash the column (e.g., 95% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for Amethopterin and this compound (e.g., for MTX, m/z 455.1 → 308.0).[6]
Mandatory Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: A logical guide for troubleshooting this compound peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of an Analytical Method for the Estimation of Methotrexate in Rabbit Plasma. | Hafiz Rashid Hussain [scispace.com]
- 6. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. quora.com [quora.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. HPLC 疑難排解指南 [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 16. dovepress.com [dovepress.com]
- 17. scienceopen.com [scienceopen.com]
- 18. benchchem.com [benchchem.com]
- 19. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterated Internal Standards
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls when using deuterated internal standards (IS) in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a deuterated internal standard in quantitative analysis?
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium. Its primary function is to serve as an internal reference to correct for variations during sample preparation and analysis.[1] Because the deuterated internal standard is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the deuterated IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate results, a deuterated internal standard should possess the following key characteristics:
-
High Isotopic Purity: A high degree of deuteration is necessary to minimize signal overlap with the analyte.[2]
-
High Chemical Purity: The standard should be free from other compounds that could interfere with the analysis.[1]
-
Stable Isotope Labeling: Deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[2][3] It is advisable to avoid labeling at positions prone to hydrogen-deuterium exchange.[2][3]
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated compound should contain between two and ten deuterium atoms.[1] The ideal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is crucial to ensure that the mass-to-charge ratio (m/z) of the deuterated IS is well-resolved from the natural isotopic distribution of the analyte, thereby preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]
Troubleshooting Guides
Issue 1: Isotopic Exchange (H/D Exchange)
Symptom: You observe a decreasing signal for your deuterated internal standard over time, accompanied by an unexpected increase in the analyte's signal. This can lead to inaccurate quantification.
Cause: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[4] This is particularly common for deuterium atoms located at chemically labile positions, such as those attached to heteroatoms (O, N, S) or activated carbon atoms.[3] Factors like acidic or basic conditions, high temperatures, and solvent composition can promote this exchange.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isotopic exchange.
Experimental Protocol: Assessing Deuterium Exchange Stability
-
Prepare Solutions:
-
Solution A: Analyte and Internal Standard in the initial mobile phase or sample diluent.
-
Solution B: Internal Standard only in the same solvent.
-
-
Incubation: Incubate both solutions under conditions that mimic the analytical run time and storage (e.g., autosampler temperature and duration).
-
Analysis: Re-inject the solutions at various time points and monitor the signal intensities of both the deuterated IS and the unlabeled analyte.
-
Evaluation: A decrease in the deuterated IS signal with a corresponding increase in the unlabeled analyte signal over time is indicative of deuterium exchange.[5][6]
Issue 2: Purity Problems
Symptom: You observe a significant signal for the analyte in your blank samples that are spiked only with the deuterated internal standard. This leads to a positive bias in your results, particularly at the lower end of the calibration curve.[1]
Cause: This issue can stem from two types of impurities in the deuterated internal standard:
-
Chemical Purity: The presence of other, unrelated compounds that may cause interfering peaks.
-
Isotopic Purity: The presence of the unlabeled analyte as an impurity within the deuterated IS material.[1]
Recommended Purity Levels:
| Purity Type | Recommended Level |
| Chemical Purity | >99%[1] |
| Isotopic Enrichment | ≥98%[1] |
Troubleshooting and Verification:
-
Review Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the stated chemical and isotopic purity.
-
Analyze the Internal Standard Solution: Inject a high concentration of the deuterated IS solution without the analyte. Monitor for any signal at the analyte's mass transition.[6] A significant signal confirms the presence of the unlabeled analyte as an impurity.
References
Impact of mobile phase composition on Amethopterin-d3 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the chromatographic performance of Amethopterin-d3 (a deuterated form of Methotrexate).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound analysis by reverse-phase HPLC or LC-MS/MS?
A typical starting mobile phase for this compound analysis on a C18 column is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier. Commonly used modifiers include 0.1% to 0.2% formic acid or 5 mM ammonium formate.[1] These additives help to control the ionization state of this compound, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile. Acetonitrile is generally preferred over methanol as it often provides better peak shape and response for methotrexate and its analogs.[1][2]
Q2: Why is an acidic modifier, like formic acid, added to the mobile phase?
Amethopterin is an acidic compound with two carboxylic acid groups. Adding an acid to the mobile phase, such as formic acid, suppresses the ionization of these carboxyl groups. This increases the hydrophobicity of the molecule, leading to better retention on a reverse-phase column and improved peak shape. In LC-MS/MS, the acidic mobile phase also promotes better ionization in positive ion mode, enhancing sensitivity.[1]
Q3: Can methanol be used instead of acetonitrile as the organic modifier?
While methanol can be used, acetonitrile is often reported to provide better peak response and shape for methotrexate analysis.[1][2] If you are experiencing issues with peak tailing or low sensitivity with methanol, switching to acetonitrile is a recommended troubleshooting step.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What are the potential mobile phase-related causes and solutions?
A: Peak tailing for acidic compounds like this compound is a common issue. Here are some mobile phase adjustments that can help:
-
Adjust Mobile Phase pH: The pH of the mobile phase is critical. Ensure the pH is low enough to suppress the ionization of the carboxyl groups.
-
Choice of Organic Modifier: As mentioned, acetonitrile generally yields better peak shapes than methanol for this compound.[1][2]
-
Solution: If using methanol, switch to acetonitrile.
-
-
Ionic Strength: Low ionic strength of the mobile phase can sometimes contribute to tailing.
-
Solution: Consider adding a low concentration of a salt like ammonium formate (e.g., 5-10 mM) to the aqueous mobile phase.[1]
-
Issue 2: Retention Time Shifts
Q: I am observing significant shifts in the retention time of this compound between injections. What should I check in my mobile phase?
A: Inconsistent retention times are often due to a lack of equilibration or changes in the mobile phase composition.
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component or degradation of additives.
-
Solution: Prepare fresh mobile phase daily. Keep the mobile phase bottles capped to minimize evaporation.
-
-
pH Fluctuation: Small changes in the mobile phase pH can lead to shifts in retention time for ionizable compounds.
-
Solution: Use a buffer in your aqueous mobile phase to ensure a stable pH. A well-maintained HPLC system with a properly functioning pump is also crucial for consistent mobile phase delivery.
-
Issue 3: Low Sensitivity
Q: The sensitivity of my this compound assay is poor. How can I improve it by modifying the mobile phase?
A: For LC-MS/MS applications, mobile phase composition directly impacts ionization efficiency and, therefore, sensitivity.
-
Optimize Additive Concentration: The concentration of additives like formic acid or ammonium formate can influence the signal intensity.
-
Choice of Additive: The type of additive can also play a role.
-
Solution: Formic acid is a good choice for positive ion mode ESI as it provides protons for ionization. Ammonium formate can also be beneficial.[1]
-
Experimental Protocols
Representative HPLC-MS/MS Method for this compound
This protocol is a synthesized example based on common practices for methotrexate analysis.[1][2][4]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm |
| Mobile Phase A | 0.2% Formic Acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | 0.0-1.0 min: 5% B; 1.0-2.0 min: 5-60% B; 2.0-2.5 min: 60-5% B; 2.5-3.5 min: 5% B |
Quantitative Data Summary
The choice of mobile phase components can significantly impact the performance of the analysis. The following table summarizes the effects of different mobile phase compositions on Amethopterin (Methotrexate) analysis as reported in various studies.
Table 2: Impact of Mobile Phase Composition on Analytical Performance
| Mobile Phase Component | Observation | Reference |
| Organic Modifier | Acetonitrile provided better peak response and shape compared to methanol. | [1][2] |
| Acidic Modifier | 0.1% Formic acid in the mobile phase resulted in higher intensity compared to 0.03% acetic acid. | [2] |
| Additive Combination | A combination of 0.2% formic acid and 5 mM ammonium formate was found to be optimal for separation and ionization. | [1] |
| pH Control | A phosphate buffer is used to maintain a constant pH for consistent retention and peak shape. | [3] |
Diagrams
Caption: Troubleshooting workflow for poor peak shape.
Caption: General experimental workflow.
References
- 1. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
How to handle low signal-to-noise ratio with Amethopterin-d3
Welcome to the technical support center for Amethopterin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, particularly addressing the challenge of a low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
Amethopterin, also known as Methotrexate, is a folate antagonist used in cancer treatment and for autoimmune diseases.[1][2] this compound is a deuterium-labeled version of Amethopterin.[3] Its primary application in a laboratory setting is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Using a stable isotope-labeled internal standard like this compound helps to improve the accuracy and precision of quantitative assays by correcting for variability in sample preparation and instrument response.[4]
Q2: Why am I observing a low signal-to-noise ratio (S/N) for my this compound internal standard?
A low signal-to-noise ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[5] Common causes include:
-
Sample-Related Issues:
-
Liquid Chromatography (LC) Issues:
-
Mass Spectrometry (MS) Issues:
Q3: Can the purity of this compound affect the signal-to-noise ratio?
Yes, the purity of the deuterated standard is crucial. Impurities or degradation products in the this compound standard can contribute to background noise.[7] It is recommended to use high-purity standards with high isotopic enrichment (≥98%) and chemical purity (>99%) and to store them correctly to prevent degradation.[7] Always verify the purity of a new batch of internal standards.
Troubleshooting Guides
Guide 1: Low Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.
Problem: The peak intensity for this compound is significantly lower than expected.
Troubleshooting Workflow:
References
- 1. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 2. proteopedia.org [proteopedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. benchchem.com [benchchem.com]
- 6. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing LC Gradient Elution for Methotrexate and Amethopterin-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of methotrexate and its deuterated internal standard, Amethopterin-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of methotrexate and this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic methotrexate molecule and residual silanols on the silica-based column packing.[1][2][3] | - Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 3.6 with a buffer like sodium acetate) can suppress the ionization of silanol groups and reduce tailing.[4] - Use a Buffer: Incorporate a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase to maintain a consistent pH and mask silanol interactions.[2] - Select an Appropriate Column: Consider using a column with a different stationary phase, such as a polymer-based column or one with end-capping to minimize silanol activity.[5] |
| Poor Peak Shape (Fronting) | High concentration of the analyte in the injection solvent or a sample solvent stronger than the initial mobile phase.[1] | - Dilute the Sample: Reduce the concentration of the sample to avoid overloading the column. - Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase of the gradient. |
| Split Peaks | - Column contamination or a partially plugged column frit.[1] - Injection of the sample in a solvent much stronger than the mobile phase.[1] | - Clean or Replace the Column: Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column. - Modify Sample Solvent: Re-dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure Proper System Performance: Check the LC system for leaks, ensure proper pump performance, and degas the mobile phases. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Monitor Column Performance: Regularly check the column's performance with a standard mixture. |
| Partial or Complete Co-elution of Methotrexate and this compound | The isotope effect, where the deuterated internal standard has a slightly different retention time than the analyte, can be minimal leading to co-elution.[6][7] | While co-elution is often desired to compensate for matrix effects, if separation is needed for specific applications, consider: - Modify Gradient: A shallower gradient can sometimes improve the resolution of closely eluting compounds. - Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Use a High-Resolution Column: A longer column or one with a smaller particle size can enhance resolving power.[5] |
| Baseline Noise or Drift | - Contaminated mobile phase or system. - Detector issues. | - Prepare Fresh Mobile Phase: Use high-purity solvents and additives. - Clean the System: Flush the entire LC system with appropriate cleaning solutions. - Check Detector Lamp: If using a UV detector, ensure the lamp has sufficient lifetime. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used for methotrexate analysis?
A deuterated internal standard is chemically and physically very similar to the analyte (methotrexate).[8] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[9] By adding a known amount of this compound to samples and standards, it can be used to accurately correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more precise and accurate quantification.[6][7]
Q2: My methotrexate and this compound peaks are slightly separated. Is this a problem?
A small separation between the analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[6][7] While perfect co-elution is ideal for compensating for matrix effects, a small, consistent separation may not be detrimental, especially if the matrix effects are minimal across the peak widths.[10] However, if the separation is significant and leads to differential matrix effects, it can compromise the accuracy of the results.[10] In such cases, optimizing the chromatography to achieve better co-elution is recommended.[6]
Q3: What are the typical starting conditions for developing an LC gradient method for methotrexate?
Based on published methods, a good starting point for a reversed-phase separation of methotrexate would be:
-
Column: A C18 column is commonly used.[4]
-
Mobile Phase A: Water with an acidic modifier like 0.1% formic acid or an ammonium acetate/formate buffer.[11]
-
Mobile Phase B: Acetonitrile or methanol.[12]
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5-10%) to a higher percentage (e.g., 90-95%) over several minutes.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min for analytical scale columns.
Q4: How does the pH of the mobile phase affect the retention of methotrexate?
The pH of the mobile phase has a significant impact on the retention of methotrexate, which is an acidic compound.[4] At a pH below its pKa values, methotrexate will be in its less polar, neutral form, leading to stronger retention on a reversed-phase column. Conversely, at a higher pH, it will be ionized and more polar, resulting in earlier elution. Adjusting the pH can be a powerful tool to optimize retention time and peak shape.[4]
Q5: What are some key considerations for sample preparation before LC-MS/MS analysis of methotrexate?
A simple and common sample preparation technique is protein precipitation with an organic solvent like methanol or acetonitrile.[11] This method effectively removes a large portion of proteins from biological samples like plasma or serum, which can otherwise interfere with the analysis and damage the LC column.
Experimental Protocols
Table 1: Example LC Gradient Elution Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 100 mm, 1.7 µm | Phenyl-Hexyl, 2.0 x 50 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 21% B (isocratic) | 5% to 95% B in 3 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 5 µL | 10 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Methotrexate | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 455.2 | 458.2 |
| Product Ion (m/z) | 308.2 | 311.2 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 100 ms | 100 ms |
Visualizations
Caption: A general experimental workflow for the LC-MS/MS analysis of methotrexate.
Caption: A troubleshooting decision tree for common LC separation issues.
References
- 1. support.waters.com [support.waters.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. ijper.org [ijper.org]
- 5. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating an Analytical Method with Amethopterin-d3 Following FDA Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for this process. This guide offers a detailed comparison of the use of a deuterated internal standard, Amethopterin-d3, versus a non-deuterated structural analog for the quantitative analysis of Amethopterin (Methotrexate) in biological matrices, adhering to FDA recommendations.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is attributed to the nearly identical physicochemical properties between the SIL internal standard and the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of the analytical method.
Data Presentation: A Comparative Analysis
The following tables summarize the key validation parameters as stipulated by the FDA, comparing the expected performance of an analytical method for Amethopterin using this compound as an internal standard versus a hypothetical, yet representative, structural analog.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | FDA Acceptance Criteria |
| Accuracy | 95-105% of nominal concentration | 90-110% of nominal concentration | ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 10% | ≤ 15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Minimal and compensated | Potential for significant variability | Consistent and reproducible |
| Recovery | Consistent and reproducible | May be variable | Consistent and reproducible |
| Selectivity | High | Potential for interference | No significant interfering peaks at the retention time of the analyte and IS |
Table 2: Illustrative Quantitative Performance Data
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 5 (LLOQ) | 98.5 | 8.2 |
| 50 | 101.2 | 5.5 | |
| 500 | 99.8 | 4.1 | |
| Structural Analog | 5 (LLOQ) | 92.3 | 14.5 |
| 50 | 105.7 | 11.8 | |
| 500 | 94.6 | 9.7 |
Note: The data for the structural analog is illustrative and based on typical performance characteristics. The use of a deuterated internal standard generally leads to better accuracy and precision.
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for reproducibility and regulatory submission.
Stock Solution and Working Solution Preparation
-
Amethopterin and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amethopterin and this compound in a suitable solvent, such as a small amount of 0.1 M NaOH followed by dilution with water or methanol.
-
Working Solutions: Prepare serial dilutions of the Amethopterin stock solution in a mixture of water and methanol (e.g., 70/30 v/v) to create calibration standards and quality control (QC) samples.[2] Prepare a working solution of this compound at a fixed concentration (e.g., 0.22 µM).[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method Validation
The validation of the bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]
-
Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous interferences are observed at the retention times of Amethopterin and this compound.
-
Accuracy and Precision: Analyze calibration standards and at least three levels of QC samples (low, medium, and high) in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Recovery: Compare the peak area of Amethopterin from extracted samples to the peak area of Amethopterin from unextracted samples (spiked into the mobile phase) at three different concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of Amethopterin in post-extraction spiked samples with that of Amethopterin in a neat solution. The use of a deuterated internal standard like this compound is expected to effectively compensate for matrix effects.[1]
-
Stability: Assess the stability of Amethopterin in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Mandatory Visualization
Caption: Experimental workflow for Amethopterin analysis using this compound.
Caption: Logical relationship of internal standard choice on method performance.
References
A Head-to-Head Battle: Amethopterin-d3 Versus Aminopterin as an Internal Standard for Methotrexate Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate methotrexate analysis.
In the realm of therapeutic drug monitoring and pharmacokinetic studies of methotrexate (MTX), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two most common internal standards employed for MTX analysis are the stable isotope-labeled (SIL) analogue, amethopterin-d3 (methotrexate-d3), and the structural analogue, aminopterin. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
The Ideal Internal Standard: A Quick Refresher
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are widely considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition.[1][2][3][4] This near-perfect chemical match ensures they co-elute with the analyte and experience virtually identical matrix effects and ionization suppression or enhancement.[1][2][3][4] Structural analogues, while similar in structure, can exhibit different physicochemical properties, potentially leading to variations in extraction recovery and chromatographic retention, which may compromise accuracy.[5][6]
Performance Comparison: this compound vs. Aminopterin
| Performance Metric | This compound (Methotrexate-d3) | Aminopterin | Key Considerations |
| Chemical Structure | Identical to methotrexate, with deuterium atoms replacing hydrogen atoms. | Structurally similar to methotrexate, lacking a methyl group on the pteridine ring. | The structural identity of this compound ensures it more closely mimics the behavior of methotrexate in the analytical system. |
| Chromatographic Behavior | Co-elutes with methotrexate. | May have a different retention time than methotrexate. | Co-elution is highly desirable to ensure both the analyte and IS are subjected to the same matrix effects at the same time. |
| Mass Spectrometry | Different m/z values from methotrexate, allowing for simultaneous detection without cross-talk. | Different m/z values from methotrexate. | Both are suitable for MS-based detection. |
| Accuracy & Precision | Generally provides high accuracy and precision due to superior compensation for matrix effects.[7][8][9] | Can provide acceptable accuracy and precision, but may be more susceptible to variability.[10] | For assays requiring the highest level of accuracy and precision, a SIL IS is preferred. |
| Matrix Effect Compensation | Excellent compensation for matrix-induced ionization suppression or enhancement.[11] | May not fully compensate for matrix effects due to potential differences in ionization efficiency compared to methotrexate. | This is a critical factor in complex biological matrices like plasma or serum. |
| Availability & Cost | Generally more expensive and may have longer lead times for synthesis. | More readily available and typically less expensive. | Budgetary and logistical constraints may influence the choice of internal standard. |
Experimental Data Summary
The following tables summarize typical validation parameters reported in the literature for LC-MS/MS methods utilizing either this compound or aminopterin as the internal standard for methotrexate quantification.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | 0.0022 – 5.5 µM | [12] |
| 2.0 to 500.0 nmol/L | [8] | |
| up to 50 µmol/L | [7] | |
| Intra-day Precision (%CV) | < 8.3% | [7] |
| 0.8% - 5.2% | [8] | |
| Inter-day Precision (%CV) | < 8.3% | [7] |
| 0.8% - 5.2% | [8] | |
| Accuracy | 93.0% - 107.0% | [8] |
| Recovery | 24% (for MTX) | [7] |
| 82.7% - 105.1% | [8] | |
| Matrix Effect | 96.5% - 104.4% | [8] |
Table 2: Method Validation Parameters with Aminopterin as Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | At least three orders of magnitude | [10] |
| Detection Limit | 1 ng/mL | [10] |
| Mass Transitions (m/z) | Methotrexate: [M+H]+ → 308.4 | [10] |
| Aminopterin: 441.2 → 294.0 | [10] |
Experimental Protocols
Below are representative experimental protocols for the quantification of methotrexate using either this compound or aminopterin as the internal standard, based on published methods.
Protocol 1: LC-MS/MS Analysis of Methotrexate using this compound as Internal Standard
This protocol is a generalized representation based on common practices in the cited literature.[7][8][12]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma/serum sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
- Methotrexate: e.g., m/z 455.2 → 308.1[12]
- This compound: e.g., m/z 458.2 → 311.2[12]
Protocol 2: LC-MS/MS Analysis of Methotrexate using Aminopterin as Internal Standard
This protocol is a generalized representation based on the method described by Rodin et al. (2013).[10]
1. Sample Preparation:
- Specific details of the sample preparation from the cited study may need to be adapted based on the matrix (e.g., saliva). A protein precipitation or liquid-liquid extraction step is typical. The internal standard, aminopterin, is added at a fixed concentration during this step.
2. LC-MS/MS Conditions:
- LC System: HPLC or UHPLC system.
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient or isocratic elution with a suitable mobile phase composition.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source in positive mode (ESI+).
- MRM Transitions:
- Methotrexate: m/z [M+H]+ → 308.4[10]
- Aminopterin: m/z 441.2 → 294.0[10]
Visualizing the Rationale: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous determination of erythrocyte methotrexate polyglutamates by a novel and simple HPLC-MS/MS method with stable isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS method for rapid determination of methotrexate in human saliva and its application to an excretion evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated versus 13C-Labeled Methotrexate Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of methotrexate (MTX), a critical antifolate agent used in the treatment of cancer and autoimmune diseases, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between a deuterated (²H or D) and a carbon-13 (¹³C) labeled standard can significantly impact assay performance. This guide provides an objective comparison of these two types of internal standards, supported by established principles and experimental data from analogous compounds, to aid researchers in selecting the most appropriate standard for their needs.
Data Presentation: A Head-to-Head Comparison
While direct comparative studies on deuterated versus ¹³C-labeled methotrexate are not extensively published, the performance characteristics can be reliably inferred from a wealth of bioanalytical literature. The following table summarizes the key differences.
| Performance Parameter | Deuterated Methotrexate (e.g., MTX-d₃) | ¹³C-Labeled Methotrexate (e.g., MTX-¹³C₃) | Rationale & Implications for Methotrexate Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than unlabeled methotrexate.[1][2] | Co-elutes perfectly with unlabeled methotrexate.[3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex biological matrices like plasma or tissue homogenates, a ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain pH or matrix conditions, especially if the label is on an exchangeable site.[1] | Highly stable and not prone to exchange under typical analytical conditions.[1][4] | Methotrexate has several nitrogen and oxygen atoms where deuterium exchange could theoretically occur if the label is not placed on a stable position. The stability of ¹³C labels eliminates this risk, preventing a loss of the labeled signal and ensuring accurate results. |
| Compensation for Matrix Effects & Ion Suppression | May not perfectly compensate for matrix effects due to potential chromatographic separation from the analyte.[1] | Provides superior compensation for matrix effects and ion suppression due to identical chromatographic behavior and ionization efficiency. | The analysis of methotrexate in biological fluids is often hampered by significant matrix effects. The ability of ¹³C-labeled standards to perfectly mimic the analyte's behavior in the ion source is a significant advantage for robust and reliable quantification. |
| Cost & Availability | Generally less expensive and more widely available.[2] | Typically more expensive and less commonly available.[5] | The higher cost of ¹³C-labeled methotrexate standards can be a limiting factor. However, for regulated bioanalysis or when the highest accuracy is required, the additional cost may be justified by the improved data quality and method robustness. |
| Synthesis | Often synthetically more straightforward to introduce deuterium atoms. | Synthesis of ¹³C-labeled compounds can be more complex and require specialized starting materials. | The relative ease of deuteration contributes to their lower cost and wider availability. |
Experimental Protocols
A typical experimental workflow for the quantification of methotrexate in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol is a generalized representation and may require optimization for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either deuterated or ¹³C-labeled methotrexate in a suitable solvent).
-
Add 300 µL of an organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate methotrexate from matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
¹³C-Labeled Methotrexate: The transition will depend on the number and position of the ¹³C atoms, but the fragmentation pattern is expected to be identical to the unlabeled analyte with a predictable mass shift.
-
Visualizations
The following diagrams illustrate the logical comparison between the two types of standards and a typical experimental workflow.
Caption: Key characteristics of deuterated versus ¹³C-labeled methotrexate standards.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. matilda.science [matilda.science]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a methotrexate adherence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Immunoassays with LC-MS/MS for Amethopterin Quantification Using Amethopterin-d3
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Amethopterin, a potent antifolate agent also known as Methotrexate (MTX), is critical for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity in patients undergoing treatment for cancer and autoimmune diseases. While immunoassays are widely used for their convenience and high throughput, their susceptibility to cross-reactivity with metabolites can lead to inaccuracies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method due to its superior specificity and accuracy. This guide provides a comprehensive cross-validation comparison of these two methods, with a focus on the use of Amethopterin-d3 as an internal standard in LC-MS/MS.
Principles of Quantification Methods
Immunoassays are biochemical tests that measure the presence or concentration of a substance in a sample through the use of an antibody or immunoglobulin. These assays are generally rapid and can be automated for high-throughput analysis. However, they can be prone to interference from structurally similar molecules, such as metabolites of the target analyte, which can lead to overestimated results.[1][2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry.[4][5] This method allows for the precise identification and quantification of a target analyte by separating it from other components in the sample and then measuring its mass-to-charge ratio. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.[6][7][8]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS for the quantification of Amethopterin (Methotrexate).
| Performance Metric | Immunoassay | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.03 - 0.04 µmol/L | 0.01 - 0.02 µmol/L |
| Linearity Range | 0.03 - 1.3 µmol/L | Up to 25 - 50 µmol/L |
| Precision (CV%) | Within-run: 2.6% - 4.4% | Within- and between-batch: < 5% - 8.3% |
| Accuracy (Bias) | Can show significant positive bias due to cross-reactivity | High accuracy, with mean bias often < 2% |
| Cross-Reactivity | Significant with metabolites like DAMPA and 7-OH-MTX | Highly specific with minimal interference |
Data compiled from multiple sources.[3][5][9][10][11]
Experimental Protocols
Immunoassay Protocol (General)
Immunoassays for Amethopterin are typically commercially available kits. The general workflow involves:
-
Sample Preparation: Patient serum or plasma samples are collected. Minimal sample preparation, such as centrifugation to remove particulate matter, is usually required.
-
Assay Procedure: The sample is mixed with the assay reagents, which include antibodies specific to Amethopterin and an enzyme-labeled Amethopterin conjugate.
-
Incubation: The mixture is incubated, allowing for a competitive binding reaction between the Amethopterin in the sample and the enzyme-labeled Amethopterin for the antibody binding sites.
-
Detection: A substrate is added, which is converted by the enzyme to a colored product. The amount of color produced is inversely proportional to the concentration of Amethopterin in the sample.
-
Data Analysis: The absorbance is measured using a spectrophotometer, and the concentration is determined by comparing the result to a standard curve.
LC-MS/MS Protocol
A detailed protocol for the quantification of Amethopterin using LC-MS/MS is as follows:
-
Sample Preparation:
-
To a 100 µL aliquot of serum or plasma, add an internal standard solution containing this compound.
-
Precipitate proteins by adding a solvent such as methanol or acetonitrile.[4]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for injection into the LC-MS/MS system.[5]
-
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column is commonly used for separation.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of around 0.4 mL/min is often used.[4]
-
Run Time: The total run time is typically short, often under 5 minutes per sample.[4]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transitions monitored are:
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Amethopterin in the sample by referencing a calibration curve.
-
Visualizing the Cross-Validation Workflow and Method Comparison
The following diagrams illustrate the cross-validation workflow and a comparison of the key attributes of immunoassays and LC-MS/MS.
Caption: A workflow diagram illustrating the process of cross-validating immunoassay and LC-MS/MS methods.
Caption: A diagram comparing the advantages and disadvantages of immunoassay and LC-MS/MS methods.
Conclusion
The cross-validation of immunoassays with LC-MS/MS is essential for understanding the limitations of each method and ensuring accurate therapeutic drug monitoring of Amethopterin. While immunoassays offer a rapid and cost-effective solution for routine monitoring, their susceptibility to cross-reactivity with metabolites can lead to clinically significant overestimation of drug concentrations.[9][11] LC-MS/MS, with the use of an appropriate internal standard like this compound, provides superior accuracy and specificity and should be considered the gold standard, particularly in cases where unexpected toxicity is observed or when co-administered drugs may interfere with the immunoassay.[5] For clinical laboratories, a hybrid approach may be optimal, using immunoassays for initial screening and confirming unexpected or critical results with LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 5. A rapid LC-MS/MS assay for the measurement of serum methotrexate in patients who have received high doses for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel LC-MS/MS Method for Measuring Methotrexate in High-Dose Therapy: A Comparative Study with Commercial EMIT and EIA Immunoassays | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Methotrexate Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of methotrexate (MTX) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of methodologies for methotrexate quantification, with a focus on the use of the isotopically labeled internal standard, Amethopterin-d3 (Methotrexate-d3). The information presented is compiled from various studies to offer a comprehensive overview of assay performance and experimental protocols.
Data Presentation: Performance of Methotrexate Quantification Assays
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methotrexate in human plasma or serum. These methods often employ an isotopically labeled internal standard, such as Methotrexate-d3, to ensure accuracy and precision.
Table 1: Inter-laboratory and Intra-laboratory Precision of Methotrexate Quantification
| Analytical Method | Internal Standard | Inter-laboratory Imprecision (%CV) | Intra-laboratory/Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Reference |
| Multipoint Internal Calibration (MPIC) LC-MS/MS | 13C-labeled MTX variants | 6.55 (median) | 3.4 - 16.8 | 11.5 (20-day) | [1] |
| HPLC-MS/MS | Tinidazole | Not Reported | < 7.67 | < 7.67 | [2][3] |
| LC-MS/MS | MTX-13C2H3 | Not Reported | < 8.3 | < 8.3 | [4][5] |
| LC-MS/MS | Isotopically labelled IS | Not Reported | ≤ 6 | ≤ 6 | [6][7] |
Table 2: Linearity, Recovery, and Sensitivity of Methotrexate Quantification Methods
| Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Mean Recovery (%) | Reference |
| MPIC LC-MS/MS | 13C-labeled MTX variants | 0.026 - 10.3 µM | 0.017 µM | 93 - 102 | [1] |
| HPLC-MS/MS | Tinidazole | 5 - 1000 ng/mL | 5 ng/mL | 82.20 - 93.98 | [2][3] |
| LC-MS/MS | MTX-13C2H3 | Up to 50 µmol L−1 | 25 nmol L−1 | 24 (MTX), 57 (7-OH-MTX) | [4][5] |
| LC-MS/MS | Isotopically labelled IS | Up to ~100 nmol/L | 0.1 nmol/L | 107 | [6][7] |
| MALDI-isotope dilution MS | Methotrexate-d3 | Not Specified | 1 nmol/l | Not Reported | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of methotrexate using LC-MS/MS with an internal standard like this compound.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
To a 100 µL aliquot of plasma or serum sample, add 20 µL of the internal standard solution (e.g., this compound at 500 ng/mL in a methanol-water solution).[9]
-
Add 300 µL of methanol to precipitate the proteins.[9]
-
Vortex the mixture for approximately 3 minutes.[9]
-
Centrifuge the mixture at high speed (e.g., 13,600 x g) for 5 minutes.[9]
-
Transfer the supernatant for injection into the LC-MS/MS system. For some methods, a dilution step of the supernatant may be required.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Separation:
-
Column: A C18 reverse-phase column is frequently used for separation (e.g., Agilent ZORBAX C18, 2.1 × 100 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol).[9]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[9]
-
Run Time: Modern methods aim for short run times, often under 5 minutes.[10]
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[9]
-
Mass Transitions: The specific mass transitions monitored are:
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for methotrexate quantification and the logical structure of the method comparison.
Caption: Experimental workflow for methotrexate quantification.
Caption: Comparison of methotrexate quantification methods.
References
- 1. Calibrating from Within: Multipoint Internal Calibration of a Quantitative Mass Spectrometric Assay of Serum Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Oral Methotrexate Formulations
For researchers and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the pharmaceutical development process. This guide provides an objective comparison of two oral methotrexate formulations, supported by experimental data from a bioequivalence study. The study utilized a robust analytical methodology employing a deuterated internal standard, Amethopterin-d3, for precise quantification of methotrexate in plasma samples.
Data Presentation: Pharmacokinetic Comparison
A randomized, two-treatment, two-period, single-dose crossover study was conducted to compare a test and a reference 10 mg methotrexate tablet formulation. The pharmacokinetic parameters of 12 healthy male subjects were analyzed. The key bioequivalence metrics—Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve extrapolated to infinity)—were determined.[1][2]
The results, summarized in the table below, demonstrate that the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within the widely accepted bioequivalence range of 80-125%.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 13.94 ± 4.36 | 13.49 ± 3.67 | 96% - 101% |
| AUC0-t (ng·h/mL) | 122.57 ± 54.34 | 125.94 ± 53.09 | 96% - 101% |
| AUC0-∞ (ng·h/mL) | 140.74 ± 56.69 | 155.80 ± 65.11 | 96% - 101% |
| Tmax (h) | 2.63 ± 1.45 | 2.75 ± 1.74 | - |
| t1/2 (h) | 5.32 ± 2.01 | 5.34 ± 2.13 | - |
Experimental Workflow
The following diagram illustrates the workflow of the bioequivalence study, from volunteer enrollment to the final statistical analysis.
Caption: Workflow of a typical crossover bioequivalence study.
Experimental Protocols
Bioanalytical Method
A selective and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-MS) method was developed and validated for the determination of methotrexate in human plasma.[1][2]
-
Sample Preparation: Methotrexate and the internal standard, this compound, were extracted from plasma samples via a protein precipitation method using acetonitrile.
-
Chromatography: The chromatographic separation was performed on a ZORBAX-XDB-ODS C18 column (2.1 × 30 mm, 3.5 microns). The mobile phase consisted of a mixture of acetonitrile, water, and formic acid (74:25:1, v/v/v).
-
Mass Spectrometry: The analysis was carried out using an LC-MS system with selected-ion monitoring (SIM).
-
Internal Standard: this compound (methotrexate-d3) was used as the internal standard to ensure the accuracy and precision of the quantification.[3] The mass transition for methotrexate was monitored at m/z 455.3 → 308.2, and for methotrexate-d3 at m/z 458.3 → 311.2.[3]
-
Calibration: The method demonstrated linearity over a concentration range of 0.1 to 100.0 ng/mL, with a lower limit of quantification of 0.10 ng/mL and a limit of detection of 0.05 ng/mL.[1][2]
Study Design
The bioequivalence of the two methotrexate tablet formulations was evaluated in a single-center, randomized, open-label, two-period crossover study under fasting conditions.[4][5]
-
Subjects: Twelve healthy adult male volunteers participated in the study.
-
Dosing: In each period, subjects received a single oral dose of 10 mg methotrexate (either the test or reference formulation).
-
Washout Period: A washout period of at least one week separated the two treatment periods.
-
Blood Sampling: Blood samples were collected at pre-dose and at specified time points up to 48 hours post-dose.
-
Pharmacokinetic Analysis: The plasma concentration-time data for methotrexate were used to determine the pharmacokinetic parameters Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 using non-compartmental methods.
-
Statistical Analysis: An analysis of variance (ANOVA) was performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means of the test and reference products were calculated to assess bioequivalence.[1][2]
References
- 1. brieflands.com [brieflands.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioequivalence evaluation of 2 oral formulations of methotrexate tablets in healthy Chinese volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Evaluation of Amethopterin-d3 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Amethopterin-d3 (Methotrexate-d3) as an internal standard for the quantification of methotrexate in various biological matrices. The following sections present experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their bioanalytical assays.
Data Presentation: A Quantitative Comparison
The performance of an internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. The following tables summarize the key performance metrics of this compound in plasma, urine, and tissue homogenates, based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A comparison with a Carbon-13 labeled methotrexate internal standard is also provided.
Table 1: Performance Characteristics of this compound by Biological Matrix
| Performance Metric | Plasma | Urine | Tissue Homogenate |
| Linearity (r²) | >0.998[1] | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[1] | 0.1 - 1 ng/mL | 0.25 ng/g[2] |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% | 85% - 115% |
| Precision (% RSD) | <15% | <15% | <20% |
| Mean Extraction Recovery | ~85% | ~80% | ~65%[2] |
| Matrix Effect | Compensated by IS | Variable, compensated by IS | Significant, compensated by IS[2] |
Table 2: Comparison of Deuterated (this compound) and ¹³C-Labeled Methotrexate Internal Standards
| Feature | This compound (Deuterated) | ¹³C-Labeled Methotrexate |
| Mass Difference | +3 Da | Variable (e.g., +4 Da for MTX-¹³C₂²H₃) |
| Chromatographic Co-elution | Nearly identical to analyte | Identical to analyte |
| Potential for Isotopic Exchange | Low, but possible in certain conditions | Negligible |
| Commercial Availability | Widely available | Less common, may require custom synthesis |
| Cost | Generally lower | Typically higher |
| Performance | Excellent for compensating matrix effects | Considered the "gold standard" for minimizing analytical variability[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for sample preparation and LC-MS/MS analysis for the quantification of methotrexate using this compound in plasma, urine, and tissue homogenates.
Plasma Sample Preparation: Protein Precipitation
This protocol is a widely used, straightforward method for extracting methotrexate from plasma samples.[4][5]
-
Sample Aliquoting: Thaw frozen plasma samples to room temperature. Vortex mix for 10 seconds. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Urine Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient to minimize matrix effects and prepare the sample for analysis.[6][7]
-
Sample Collection and Centrifugation: Collect urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Aliquoting: Transfer 50 µL of the urine supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Dilution: Add 440 µL of the initial mobile phase or a suitable buffer to the sample.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Injection: Inject the diluted sample directly into the LC-MS/MS system.
Tissue Homogenate Sample Preparation: Homogenization and Protein Precipitation
Analysis of methotrexate in tissue requires homogenization to release the analyte from the tissue matrix.
-
Tissue Weighing and Homogenization: Accurately weigh a portion of the tissue sample (e.g., 100 mg). Add a 3-fold volume of ice-cold phosphate-buffered saline (PBS) (e.g., 300 µL). Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Aliquoting: Transfer a known volume of the homogenate (e.g., 100 µL) to a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol.
-
Vortexing and Sonication: Vortex the mixture for 30 seconds, followed by sonication for 5 minutes in an ice bath to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer and Analysis: Follow steps 6-9 from the plasma sample preparation protocol.
LC-MS/MS Analysis Parameters
The following are typical starting parameters for an LC-MS/MS method for methotrexate quantification. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methotrexate: m/z 455.2 → 308.2
-
This compound: m/z 458.2 → 311.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Mandatory Visualization
Visual representations of complex biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language as per the specified requirements.
Caption: Methotrexate's mechanism of action via DHFR inhibition.
Caption: Bioanalytical workflow for methotrexate quantification.
References
- 1. sid.ir [sid.ir]
- 2. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Verifying Methotrexate Metabolite Quantification with Amethopterin-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methotrexate (MTX) and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, aiming to optimize treatment efficacy while minimizing toxicity. This guide provides a comparative overview of analytical methodologies, emphasizing the role of the stable isotope-labeled internal standard, Amethopterin-d3 (Methotrexate-d3), in achieving reliable and accurate results.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS) with Isotope Dilution
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of MTX and its primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), in biological matrices.[1][2][3] Its high sensitivity and selectivity allow for precise measurement even at low concentrations.[4]
To counteract the potential for variability during sample preparation and analysis, such as matrix effects in LC-MS, the use of a suitable internal standard (IS) is paramount.[1][5] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus normalizing the analytical signal.
This compound: The Internal Standard of Choice
This compound, a deuterated form of methotrexate, serves as an excellent internal standard for the quantification of MTX.[6][7][8] Its chemical and physical properties are nearly identical to those of methotrexate, ensuring it behaves similarly throughout the analytical process. However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This stable isotope-labeled internal standard is widely used in LC-MS methods for the determination of methotrexate.[1][5]
Alternative Approaches and Internal Standards
While this compound is ideal for MTX, other internal standards are required for its metabolites. For instance, a stable isotope-labeled version of 7-OH-MTX, such as ¹³C²H₃-7-OHMTX, is often employed for the accurate quantification of this major metabolite.[9] In some methods, other compounds like aminopterin have also been utilized as internal standards.[1][5]
Historically, other analytical techniques have been employed for MTX quantification, including:
-
High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection: This method is widely used but may lack the sensitivity and selectivity of LC-MS, especially for complex biological samples.[1]
-
HPLC with Fluorescence Detection: This technique can offer improved sensitivity over UV detection for certain compounds.[1]
-
Immunoassays: While often used in clinical settings for their speed, immunoassays can sometimes suffer from cross-reactivity with metabolites, potentially leading to inaccurate results.[3]
Quantitative Data Comparison
The following tables summarize key performance characteristics of various analytical methods for the quantification of methotrexate and its metabolites.
Table 1: Comparison of LC-MS/MS Methods for Methotrexate (MTX) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | ¹³C-labeled methotrexate variants | Tinidazole |
| Linearity Range | 0.0022 - 5.5 µM[9] | 0.026 - 10.3 µM[10] | 5 - 1000 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 0.0022 µM[9] | 0.017 µM[10] | 5 ng/mL[11] |
| Matrix | Plasma, Cerebrospinal Fluid[9] | Serum[10] | Plasma[11] |
| Recovery | Not Specified | 93 - 102%[10] | 82.20 - 93.98%[11] |
Table 2: Comparison of Analytical Methods for 7-Hydroxy-Methotrexate (7-OH-MTX) Quantification
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) |
| Internal Standard | ¹³C²H₃-7-OHMTX[9] | Methotrexate-¹³C,d₃ |
| Linearity Range | 0.0085 - 21 µM[9] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.0085 µM[9] | 25 nmol L⁻¹[2] |
| Matrix | Plasma, Cerebrospinal Fluid[9] | Plasma |
| Recovery | Not Specified | 57%[2] |
Experimental Protocols
Key Experiment: Quantification of MTX and 7-OH-MTX in Human Plasma by LC-MS/MS
This protocol provides a generalized procedure based on common practices in the field.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of a working solution containing the internal standards (e.g., this compound and ¹³C²H₃-7-OHMTX).
- Precipitate proteins by adding an organic solvent such as methanol or acetonitrile.[12]
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
- Utilize a C18 reversed-phase column for separation.[3]
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9]
- Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).[3]
3. Mass Spectrometric Detection:
- Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[3]
- Monitor the specific mass transitions (m/z) for each analyte and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.[3]
- MTX: 455.1 → 308.1[3]
- This compound: 458.2 → 311.1[3]
- 7-OH-MTX: 471.0 → 324.1[3]
- ¹³C²H₃-7-OHMTX: 475.2 → 328.3[9]
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the importance of using an internal standard.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calibrating from Within: Multipoint Internal Calibration of a Quantitative Mass Spectrometric Assay of Serum Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Amethopterin-d3: A Guide for Laboratory Professionals
Amethopterin-d3, a deuterated form of methotrexate, requires stringent disposal procedures due to its cytotoxic nature. As a compound primarily used in research and development, ensuring its safe handling and disposal is paramount to protect personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Personnel involved in the handling and disposal of this compound should wear:
-
Protective Clothing: Disposable gowns should be worn.[1]
-
Respiratory Protection: A disposable mask or a NIOSH/MSHA approved respirator should be used, especially where dust or aerosols may be generated.[1][3]
Personnel should always wash their hands with soap and water after handling the material.[3] It is also advised that individuals regularly involved in handling antineoplastics undergo bi-annual blood examinations.[1]
Disposal Procedures for this compound and Contaminated Materials
All materials that have come into contact with this compound are to be considered hazardous waste. This includes needles, syringes, vials, and any absorbent materials used for spills.
Primary Disposal Method: Incineration
The recommended method for the disposal of this compound and related waste is incineration at high temperatures.
| Parameter | Recommendation |
| Incineration Temperature | 1000°C or higher[1] |
All contaminated materials should be segregated in sealed, clearly marked plastic bags labeled as hazardous waste before being sent for incineration.[1]
Alternative Disposal Method (if incineration is unavailable)
In situations where incineration is not an option, a secondary method involves rinsing contaminated materials.
-
Needles, syringes, tubing, and other materials can be rinsed with water.[1]
-
The rinse water should be discarded into the sewer system with running water.[1]
-
Rinsed equipment and vials should then be disposed of in a safe manner.[1]
It is imperative to check local, state, and federal regulations before utilizing this method, as drain disposal is not always recommended.[2]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated to reduce exposure to any airborne particles.[2]
-
Wear Appropriate PPE: Don the full PPE as described above. For larger spills, chemical protective coveralls, boots, double gloves, and a self-contained breathing apparatus (SCBA) may be necessary.[2]
-
Contain the Spill: Use absorbent materials to contain the spill.[2]
-
Collect Waste: Place the spilled material and any contaminated absorbent pads or towels into a polyethylene bag.[1] For broken glass, use an appropriate container like cardboard before placing it in the bag.[1]
-
Clean the Area: Wash the affected area with water and absorb the cleaning solution with gauze or towels, placing these in the waste bag.[1]
-
Seal and Label: Seal the bag, double bag it, and mark it as hazardous waste.[1]
-
Dispose: Dispose of the waste by incineration or another approved method for hazardous materials.[1]
-
Personnel Decontamination: All personnel involved in the cleanup should wash thoroughly with soap and water.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Amethopterin-d3
For Immediate Reference: Essential Safety and Handling Protocols for Amethopterin-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This compound, a deuterated analog of Methotrexate, is classified as a cytotoxic agent and requires specialized handling.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment and their specifications.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy-tested Gloves | Nitrile, powder-free; minimum 0.15 mm thickness at the fingertip. Double gloving is recommended. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection, with the outer glove worn over the gown cuff and the inner glove worn under. |
| Body Protection | Disposable Gown | Polypropylene with a polyethylene coating, long-sleeved with knit cuffs. | Impervious to liquids to protect against splashes and spills. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Protects mucous membranes of the eyes and face from contact with the hazardous substance. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, depending on the procedure and potential for aerosolization. | Prevents inhalation of airborne particles, especially when handling the powdered form of the compound or during procedures that may generate aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize contamination and exposure.
Step-by-Step Handling Procedure:
-
Preparation: Work should be conducted in a designated area, preferably within a vertical laminar flow hood or a Class II Biological Safety Cabinet.
-
Donning PPE: Follow the sequence: gown, inner gloves, mask/respirator, safety goggles, face shield, and finally, outer gloves over the gown cuffs.
-
Handling: Exercise caution to avoid skin contact and inhalation of any airborne particles.
-
Cleaning: After handling, decontaminate all work surfaces. Non-disposable equipment should be rinsed with water and washed thoroughly with soap and water.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal Protocol:
All materials that come into contact with this compound, including gloves, gowns, masks, syringes, and vials, must be treated as hazardous waste.
-
Segregation: Immediately place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow institutional and local regulations for the disposal of cytotoxic waste. Incineration at high temperatures (1000°C or higher) is a common method.
Emergency Procedures
In the event of exposure or a spill, immediate and decisive action is required.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Spill Management:
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Wear a full set of the prescribed PPE, including a respirator.
-
Containment: Use a spill kit with absorbent materials to contain the spill.
-
Cleanup: Carefully collect the contaminated absorbent materials and any broken glass, placing them into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent, such as a chlorine-based solution, followed by a thorough wash with soap and water.
-
Reporting: Report the incident to the laboratory supervisor and follow institutional protocols.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
